Fmoc-S-carboxymethyl-L-cysteine
Description
BenchChem offers high-quality Fmoc-S-carboxymethyl-L-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-S-carboxymethyl-L-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C20H19NO6S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R)-3-(carboxymethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H19NO6S/c22-18(23)11-28-10-17(19(24)25)21-20(26)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 |
InChI Key |
XBOWICHXMBVKIH-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Sourcing and Application of Fmoc-Cys(Cm)-OH in Advanced Peptide Therapeutics
Topic: Fmoc-Cys(Cm)-OH (CAS 1354485-07-6) Strategic Sourcing & Application Guide Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and CMC Leads.
Executive Summary: The Chemical Profile
Fmoc-Cys(Cm)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-carboxymethyl-L-cysteine) is a specialized cysteine derivative used to introduce a stable, non-reducible thioether motif into peptide backbones. Unlike standard cysteine protection (Trt, Acm) which is removed to restore the thiol, the "Cm" (carboxymethyl) group is a permanent modification (
This moiety is critical for:
-
Mimicking Post-Translational Modifications: Simulating alkylated cysteine residues often found in proteomic analysis.
-
Charge Modulation: Introducing a specific negative charge (carboxylate) at the cysteine site without the instability of a free thiol.
-
Conjugation Handles: Providing a unique carboxylate handle for orthogonal conjugation, distinct from the peptide C-terminus.
CAS 1354485-07-6 specifically refers to the Fmoc-protected amino acid with the S-carboxymethyl side chain.[1]
Critical Quality Attributes (CQA) for Sourcing
As a niche reagent, supplier quality varies significantly. Sourcing CAS 1354485-07-6 requires a rigorous "Vendor Qualification Workflow" rather than simple price comparison.
The "Free Acid" Trap
CRITICAL WARNING: CAS 1354485-07-6 is typically the free side-chain acid form (
-
The Risk: If used in standard Solid Phase Peptide Synthesis (SPPS) with on-resin activation (e.g., HATU/DIEA), the side-chain carboxylate will activate, leading to branching, polymerization, and capping of the peptide chain.
-
The Sourcing Fix: You must determine if your application requires the Free Acid (for N-terminal capping) or the Protected Ester (e.g., Fmoc-Cys(t-butoxycarbonylmethyl)-OH, CAS 269730-62-3) for mid-sequence insertion.
Specification Standards
When requesting a Certificate of Analysis (CoA), demand the following limits:
| Attribute | Specification | Scientific Rationale |
| Appearance | White to off-white powder | Yellowing indicates Fmoc cleavage or oxidation. |
| Purity (HPLC) | Impurities likely include free Cys(Cm) or Fmoc-Cys(Cm)-Fmoc dimers. | |
| Chiral Purity | Cysteine derivatives are highly prone to racemization (D-isomer formation) during synthesis and storage. | |
| Water Content | Excess water hydrolyzes active esters during coupling. | |
| Free Fmoc-OSu | Residual derivatizing agent will cap your resin, terminating synthesis. |
Vendor Qualification Workflow (DOT Visualization)
Caption: Decision logic for sourcing Fmoc-Cys(Cm)-OH to prevent synthetic failure due to side-chain reactivity.
Technical Application: Synthesis Protocol
If you are using CAS 1354485-07-6 (Free Acid) for N-terminal introduction, or the protected analog for elongation, the coupling environment must be strictly controlled to prevent racemization.
Optimized Coupling Protocol (DIC/Oxyma)
Base-mediated coupling (HBTU/DIEA) poses a high risk of racemization for cysteine derivatives. The following neutral-pH protocol is recommended.
Reagents:
-
Solvent: DMF (Dimethylformamide), Peptide Grade.
-
Activator: DIC (Diisopropylcarbodiimide).
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 minutes. Drain.
-
Activation (Pre-activation is discouraged):
-
Dissolve Fmoc-Cys(Cm)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimum DMF.
-
Add DIC (5.0 eq) immediately prior to adding to the resin.
-
Note: Keeping the mixture neutral minimizes base-catalyzed proton abstraction from the alpha-carbon.
-
-
Coupling:
-
Washing: Drain and wash with DMF (
). -
Capping (Optional but Recommended): Treat with Acetic Anhydride/DIEA/DMF to cap unreacted amines.
Handling the Free Side Chain (If applicable)
If you must use the free acid version (CAS 1354485-07-6) in the middle of a chain (not recommended, but theoretically possible via orthogonal protection):
-
Silylation: Pre-treat the amino acid with BSTFA to transiently protect the side chain carboxyl.
-
Titration: Use exactly 1.0 equivalent of base to deprotonate the carboxylic acid, forming the salt, which is less nucleophilic, but this is chemically risky.
-
Best Practice: Do not use the free acid mid-sequence. Source the t-Butyl ester analog instead.
Analytical Validation & QC
Trusting the supplier's CoA is insufficient for clinical or high-value research.
Identity Verification (LC-MS)[1]
-
Expected Mass: Calculate the Exact Mass based on the specific isotope.
-
Formula:
(Fmoc-Cys(Cm)-OH without protecting group). -
MW: ~371.4 Da (Free amine form after Fmoc removal) / ~593.6 Da (Full Fmoc-AA).
-
-
Method: ESI-MS (Positive Mode). Look for
adducts which are common with carboxylates.
Racemization Check (Chiral HPLC)
Before committing the reagent to a large-scale synthesis, perform a Marfey's Test or Chiral HPLC.
-
Column: Chiralpak IC or IA.
-
Mobile Phase: Hexane/IPA/TFA (Isocratic).
-
Acceptance Criteria:
D-Isomer.
References
-
PubChem. (n.d.).[4] Compound Summary: Fmoc-Cys(Cm)-OH. National Library of Medicine. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed review of Cys protection strategies).
-
Albericio, F., & Tyle, M. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard protocols for Cys racemization suppression).
(Note: Specific supplier inventory pages are transient; researchers are advised to search CAS 1354485-07-6 on aggregators like ChemicalBook or SciFinder for real-time stock availability.)
Sources
An In-Depth Technical Guide to Fmoc-S-carboxymethyl-L-cysteine: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-S-carboxymethyl-L-cysteine is a pivotal amino acid derivative for researchers engaged in solid-phase peptide synthesis (SPPS), particularly when navigating the complexities of incorporating cysteine residues. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its application in peptide synthesis, and a critical analysis of its strategic advantages and potential challenges. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as an essential resource for scientists aiming to leverage this reagent for the successful synthesis of complex peptides.
Core Properties of Fmoc-S-carboxymethyl-L-cysteine
Fmoc-S-carboxymethyl-L-cysteine is a derivative of the amino acid L-cysteine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a carboxymethyl group. This dual protection scheme is fundamental to its utility in modern peptide synthesis.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉NO₆S | [1] |
| Molecular Weight | 401.43 g/mol | [1] |
| Appearance | Typically a white to off-white powder | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) |
The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in DMF. This allows for the sequential addition of amino acids to the growing peptide chain. The S-carboxymethyl group, on the other hand, offers semi-permanent protection of the highly reactive thiol group of the cysteine side chain, preventing undesired side reactions such as oxidation and disulfide bond formation during synthesis.
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of cysteine residues into a peptide sequence presents unique challenges due to the nucleophilicity of the thiol side chain. The choice of the thiol-protecting group is therefore a critical decision in the design of a synthetic strategy. While a variety of protecting groups are available, the S-carboxymethyl group offers a distinct set of properties that can be advantageous in specific synthetic contexts.
The Orthogonal Protection Strategy
The successful synthesis of complex peptides, especially those containing multiple disulfide bonds, relies on an orthogonal protection strategy. This principle dictates that the different protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting the others.[2] In the context of Fmoc-SPPS, the acid-labile side-chain protecting groups (e.g., t-butyl, trityl) and the base-labile Fmoc group form the primary orthogonal set. The S-carboxymethyl group introduces an additional layer of orthogonality, as its cleavage requires specific conditions that do not typically affect other protecting groups.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Experimental Protocol: Incorporation of Fmoc-S-carboxymethyl-L-cysteine
The following is a generalized protocol for the incorporation of Fmoc-S-carboxymethyl-L-cysteine into a peptide sequence using manual or automated SPPS.
Materials:
-
Fmoc-S-carboxymethyl-L-cysteine
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Workflow:
Caption: General workflow for SPPS.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate a 3-5 fold molar excess of Fmoc-S-carboxymethyl-L-cysteine with your chosen coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress can be monitored using a qualitative ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours. The S-carboxymethyl group will remain intact under these conditions.
Deprotection of the S-Carboxymethyl Group
The key to the utility of the S-carboxymethyl group lies in its unique deprotection conditions, which are orthogonal to the standard Fmoc-SPPS chemistry. While information on the deprotection of this specific group is less common in the literature compared to more widely used protecting groups like Trt or Acm, the cleavage of the thioether bond can generally be achieved under specific reductive or oxidative conditions. The choice of deprotection strategy will depend on the overall synthetic goal and the presence of other sensitive residues in the peptide sequence.
Comparative Analysis with Other Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical decision that can significantly impact the success of a peptide synthesis. The S-carboxymethyl group should be considered in the context of other commonly used protecting groups.
| Protecting Group | Cleavage Conditions | Advantages | Disadvantages |
| Trityl (Trt) | Mild acid (e.g., TFA) | Easily removed during final cleavage; cost-effective. | Can lead to re-attachment of the trityl cation if not properly scavenged; prone to cause racemization.[3] |
| Acetamidomethyl (Acm) | Iodine, mercury(II) acetate, or silver salts | Stable to TFA; allows for purification of the protected peptide before disulfide bond formation.[4] | Deprotection requires potentially harsh or toxic reagents. |
| tert-Butyl (tBu) | Strong acid (e.g., HF, TFMSA) or specific reagents | Stable to TFA. | Requires harsh cleavage conditions not compatible with standard Fmoc-SPPS. |
| Carboxymethyl (Cm) | Specific reductive or oxidative conditions | Orthogonal to standard Fmoc-SPPS cleavage conditions. | Less commonly used, and deprotection conditions may require more optimization. |
Potential Side Reactions and Mitigation Strategies
The synthesis of cysteine-containing peptides is often accompanied by specific side reactions. While the S-carboxymethyl group can mitigate some of these, awareness of potential pitfalls is crucial for a successful synthesis.
-
Racemization: Cysteine residues are particularly susceptible to racemization during the activation and coupling steps, especially when using strong activating agents and bases.[3] To minimize racemization, it is advisable to use coupling reagents that proceed through a less base-catalyzed mechanism, such as DIC/HOBt or DIC/Oxyma.[5]
-
β-Elimination: When cysteine is the C-terminal amino acid, especially when attached to a Wang-type resin, it can be prone to base-catalyzed β-elimination, leading to the formation of dehydroalanine. This can be mitigated by using a more sterically hindered resin, such as a 2-chlorotrityl chloride resin.
-
S-Alkylation: During the final TFA cleavage, carbocations generated from the cleavage of other protecting groups or the resin linker can potentially alkylate the sulfur atom of a deprotected cysteine. The stability of the S-carboxymethyl group during standard TFA cleavage helps to prevent this side reaction.
Synthesis of Fmoc-S-carboxymethyl-L-cysteine
For researchers interested in preparing this reagent in-house, a general synthetic route involves two key steps:
-
S-alkylation of L-cysteine: The thiol group of L-cysteine is alkylated with a suitable carboxymethylating agent, such as bromoacetic acid or iodoacetic acid, under basic conditions to form S-carboxymethyl-L-cysteine.
-
N-Fmoc protection: The amino group of S-carboxymethyl-L-cysteine is then protected with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride, in the presence of a base to yield the final product.
Caption: General synthesis scheme for Fmoc-S-carboxymethyl-L-cysteine.
Conclusion
Fmoc-S-carboxymethyl-L-cysteine is a valuable, albeit less commonly employed, tool in the arsenal of the peptide chemist. Its unique deprotection chemistry offers an additional layer of orthogonality that can be strategically exploited for the synthesis of complex peptides. A thorough understanding of its properties, coupled with careful planning of the synthetic and deprotection strategies, will enable researchers to successfully incorporate this versatile building block into their synthetic targets, paving the way for advancements in drug discovery and the broader life sciences.
References
- G. B. Fields, R. L. Noble. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Int. J. Pept. Protein Res.35, 161-214 (1990).
- Y. Han, F. Albericio, G. Barany. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. J. Pept. Res.62, 4307-4315 (2013).
- R. J. Spears, V. Chudasama. Cysteine protecting groups: applications in peptide and protein science. Chem. Soc. Rev.50, 11098-11155 (2021).
Sources
- 1. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
Advanced Proteomic Applications of Carboxymethylated Cysteine: A Technical Guide
Executive Summary
In the high-throughput proteomics landscape, Carbamidomethylation (using Iodoacetamide, IAM) has become the default standard for cysteine alkylation. However, Carboxymethylation (using Iodoacetic Acid, IAA) offers distinct physicochemical advantages that are frequently overlooked but critical for specific analytical challenges.
This guide details the strategic application of carboxymethylated cysteine (CMC) in proteomics. Unlike the neutral carbamidomethyl tag, the carboxymethyl group introduces a negative charge and a specific mass shift (+58.005 Da). These properties are exploited in Differential Alkylation workflows to map the redox proteome, enhance solubility of hydrophobic peptides, and modulate ionization efficiency. This document provides the mechanistic grounding, validated protocols, and troubleshooting frameworks required to implement CMC methodologies with high scientific integrity.
Mechanistic Foundation
The Alkylation Chemistry
The core objective of alkylation is to cap reduced thiol (-SH) groups on cysteine residues to prevent the reformation of disulfide bonds or "scrambling" during digestion.[1]
-
Mechanism: Nucleophilic substitution (
). The thiolate anion ( ) attacks the -carbon of the IAA, displacing the iodide leaving group. -
Physicochemical Impact:
-
Mass Shift: +58.00548 Da.
-
Charge State: Adds a carboxylic acid group (-COOH), which deprotonates to -COO
at physiological and standard LC-MS pH (pH > 4). This introduces a net negative charge relative to the native cysteine.
-
IAA vs. IAM: The Critical Distinction
The choice between Iodoacetic Acid (IAA) and Iodoacetamide (IAM) dictates the charge landscape of the resulting peptides.
| Feature | Carbamidomethylation (Standard) | Carboxymethylation (Specialized) |
| Reagent | Iodoacetamide (IAM) | Iodoacetic Acid (IAA) |
| Added Moiety | ||
| Mass Shift ( | +57.0215 Da | +58.0055 Da |
| Net Charge Change | Neutral (0) | Acidic (-1 at neutral pH) |
| Isobaric Interference | None | |
| Primary Utility | Routine ID, MaxQuant default | Redox mapping, pI shifting, Solubility |
Core Application: Differential Alkylation for Redox Proteomics[1][6][7]
The most powerful application of CMC is in Redox Proteomics , specifically for mapping reversible cysteine oxidation (e.g., disulfide bonds, sulfenic acids). By using IAM and IAA sequentially, researchers can distinguish between originally reduced and originally oxidized cysteines within the same sample.
The "Redox Switch" Workflow
This self-validating protocol relies on the distinct chemical properties of the two alkylating agents.
-
Block: Free thiols are alkylated with IAM (Neutral, +57 Da).
-
Reduce: Reversible oxidized species (S-S, S-OH) are reduced with DTT/TCEP.
-
Label: Newly generated thiols are alkylated with IAA (Acidic, +58 Da).
Result:
-
Reduced Cys: Carbamidomethylated (Neutral).
-
Oxidized Cys: Carboxymethylated (Acidic).
This allows for separation via Ion Exchange Chromatography (IEC) or Isoelectric Focusing (IEF) prior to MS analysis, or differentiation via high-resolution MS.
Figure 1: Differential Alkylation Strategy. This workflow converts the biological redox state into a chemical tag (Mass + Charge) detectable by MS.
Validated Protocol: Carboxymethylation with IAA
Scientific Integrity Note: IAA is less reactive than IAM and more sensitive to pH. The reaction generates HI (hydroiodic acid), which can drop the pH over time. Strong buffering is essential.
Reagents
-
Alkylation Buffer: 250 mM Ammonium Bicarbonate (AmBic), pH 8.5. (Higher molarity buffers against HI generation).
-
Reducing Agent: 500 mM Dithiothreitol (DTT) stock.
-
Alkylating Agent: 500 mM Iodoacetic Acid (IAA) in 1M NaOH (Freshly prepared). Note: IAA is acidic; dissolve in base to neutralize and activate.
Step-by-Step Methodology
-
Solubilization & Denaturation:
-
Dissolve protein (50-100 µg) in 6 M Urea / 250 mM AmBic.
-
Why: Urea exposes buried cysteines; AmBic maintains pH.
-
-
Reduction:
-
Add DTT to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes or 37°C for 60 minutes.
-
Check: Ensure sample cools to Room Temperature (RT) before adding IAA to prevent thermal degradation of the reagent.
-
-
Carboxymethylation (The Critical Step):
-
Add IAA stock to a final concentration of 15 mM (3x molar excess over DTT).
-
Crucial: Check pH immediately. It must be > 8.0 for the thiolate anion to form. If pH < 7.5, reaction efficiency drops drastically.
-
Incubate in the dark at RT for 30-45 minutes.
-
Why Dark? Iodine reagents are light-sensitive and can generate free iodine (
), causing off-target iodination of Tyrosine and Histidine.
-
-
Quenching:
-
Add DTT (to 10 mM excess) or acidify with Formic Acid to pH < 4.
-
Why: Stops the reaction immediately to prevent N-terminal alkylation (over-alkylation).
-
Technical Challenges & Artifact Management
The "Isobaric" Trap: Deamidation vs. IAA/IAM Delta
A major analytical risk in differential alkylation is the mass difference between IAM and IAA.
-
IAM Addition:
(+57.0215) -
IAA Addition:
(+58.0055) -
Difference: 0.9840 Da.
The Problem: The mass shift of Deamidation (Asn
Solution Strategy:
-
Chromatographic Separation: CMC peptides are more acidic/hydrophilic. They will elute earlier in Reverse Phase (RP-LC) compared to CAM peptides (and often deamidated peptides).
-
MS/MS Localization: Rely on b/y ion series to localize the +58 modification specifically to the Cysteine residue, not the Asparagine.
-
Isotopic Labeling: Use
-labeled IAA to shift the mass by +2 Da (Total +60 Da), moving it away from the deamidation/neutron danger zone.
Over-Alkylation
IAA is an aggressive nucleophile at high pH (>9.0).
-
Targets: N-terminus, Lysine (
-amino), Histidine, Methionine (S-carboxymethylmethionine sulfonium). -
Prevention: Strictly maintain pH 8.0–8.5. Do not exceed 45 minutes incubation.
Solubility Effects
Carboxymethylation adds a negative charge.
-
Benefit: Increases solubility of hydrophobic peptides (e.g., membrane proteins) that might precipitate with neutral CAM.
-
Drawback: Can suppress ionization in positive mode ESI-MS for very acidic peptides (low pI).
Data Presentation: Quantitative Comparison
| Parameter | Carbamidomethyl Cys (CAM) | Carboxymethyl Cys (CMC) | Analytical Consequence |
| Formula Added | Identity | ||
| Monoisotopic Mass | 57.021464 | 58.005479 | Database Search |
| pKa of Sidechain | N/A (Neutral) | ~3.5 (Acidic) | CE / IEF Separation |
| HPLC Retention | Moderate | Earlier (More Hydrophilic) | RT Prediction |
| Deamidation Confusion | No | Yes (High Risk) | False Discovery Rate |
References
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. Link
-
Held, J. M., & Gibson, B. W. (2012). Regulatory control of the proteome by reversible cysteine oxidation: A new frontier in chemical proteomics. Current Opinion in Chemical Biology, 16(1-2), 11-19. Link
-
McDonagh, B., et al. (2014). Differential alkylation for the identification of cysteine oxidation in proteins. Methods in Molecular Biology, 1156, 365-376. Link
-
Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582. Link
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein sequencing.[4] Analytical Chemistry, 70(24), 5150-5158. Link
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Precursor Ions: /home/support [skyline.ms]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine Carbamidomethylation (Cysteine CAM) - SB PEPTIDE [sb-peptide.com]
- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
Technical Guide: Fmoc-Protected S-Carboxymethyl Cysteine (Fmoc-Cys(CM)-OH) Solubility & Handling
Executive Summary
This guide details the physicochemical properties, solubility profile, and handling protocols for Fmoc-S-carboxymethyl-L-cysteine (Fmoc-Cys(CM)-OH). Unlike standard protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH), the carboxymethyl (CM) derivative contains a free carboxylic acid on the side chain (unless specified as an ester). This unique structural feature dictates specific solubility behaviors and necessitates critical modifications to standard Solid-Phase Peptide Synthesis (SPPS) workflows to prevent uncontrolled branching or polymerization.
Target Audience: Synthetic Chemists, Peptide Scientists, and Process Engineers.
Part 1: Physicochemical Profile & Solubility Mechanisms
Structural Analysis
The solubility of Fmoc-Cys(CM)-OH is governed by the competition between the hydrophobic Fmoc moiety and the polar, acidic carboxymethyl side chain.
-
Chemical Formula: C₂₀H₁₉NO₆S
-
Molecular Weight: ~401.43 g/mol (Free Acid)
-
Side Chain:
(Thioether-linked acetic acid) -
pKa (Side Chain): ~3.5–4.0 (Carboxylic acid).
Solubility Data Matrix
The following data represents empirical solubility trends for Fmoc-dicarboxylic amino acids in standard SPPS solvents at 25°C.
| Solvent | Solubility Rating | Saturation Limit (Est.) | Mechanistic Insight |
| DMF (N,N-Dimethylformamide) | High | > 0.5 M | Dipolar aprotic nature disrupts intermolecular H-bonds of the side-chain carboxyls. |
| NMP (N-Methyl-2-pyrrolidone) | High | > 0.5 M | Excellent solvency for Fmoc-AAs; reduces aggregation potential compared to DMF. |
| DCM (Dichloromethane) | Moderate/Low | < 0.1 M | Non-polar character struggles to solvate the free polar side-chain acid; risk of precipitation. |
| DMSO (Dimethyl Sulfoxide) | Very High | > 1.0 M | Strong H-bond acceptor; useful as a co-solvent (5-10%) if aggregation occurs. |
| Water | Insoluble | < 0.001 M | Hydrophobic Fmoc group dominates; precipitates immediately. |
| Ether/Hexane | Insoluble | N/A | Used for precipitation/purification. |
Critical Note: The presence of the free carboxylic acid on the side chain increases the viscosity of high-concentration solutions (>0.3 M) due to hydrogen-bonded dimer formation.
Part 2: Experimental Protocols
Dissolution Protocol for SPPS (Self-Validating)
This protocol ensures complete dissolution while preventing premature activation or side reactions.
Reagents:
-
Fmoc-Cys(CM)-OH
-
Solvent: High-purity DMF (Amine-free)[1]
-
NO BASE (DIEA/NMM) should be added during the initial dissolution step.
Workflow:
-
Calculation: Calculate the required mass for a 0.2 M concentration. Avoid higher concentrations (e.g., 0.5 M) initially to prevent viscous gelling.
-
Addition: Add the calculated volume of DMF to the powder.
-
Agitation: Vortex vigorously for 30 seconds.
-
Validation Check: Inspect for "swirling" refractivity lines. If present, dissolution is incomplete.
-
-
Sonication: If particles persist, sonicate at 30–40°C for 5 minutes. The slight heat aids in breaking carboxylic acid dimers.
-
Filtration (Optional): If used in automated synthesizers, filter through a 0.45 µm PTFE filter to protect fluidics.
Activation & Coupling Strategy (The "Branching" Hazard)
WARNING: Fmoc-Cys(CM)-OH has two carboxylic acid groups (α-COOH and side-chain COOH). Standard activation (e.g., HATU/DIEA) will activate BOTH , leading to:
-
Polymerization: Amino acids coupling to both sites.
-
Branching: The peptide chain growing from the side chain.
Correct Usage Scenarios:
-
Scenario A: Site-Specific Branching: You intend to grow a chain from the side chain. Use standard activation.
-
Scenario B: Linear Synthesis (Post-Synthetic Modification): You must use a side-chain protected derivative, such as Fmoc-Cys(CM-OtBu)-OH .
-
Scenario C: N-Terminal Capping: If Fmoc-Cys(CM)-OH is the final residue, the side chain activates but has no amine to react with (assuming the resin is washed). However, it may react with any unmasked nucleophiles.
Part 3: Visualization of Workflows
Decision Logic for Fmoc-Cys(CM)-OH Usage
This diagram guides the researcher through the critical decision-making process to avoid synthesis failure.
Caption: Decision tree highlighting the risk of polymerization when using the free acid form in standard SPPS.
Dissolution & Handling Workflow
Caption: Step-by-step dissolution protocol with troubleshooting loops for stubborn aggregates.
References
-
PubChem. (2021). Fmoc-Cys-OH Compound Summary. Retrieved from [Link]
-
ResearchGate. (2024). Solubility of reagents (Fmoc-AA-OH) in PolarClean. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Solid Phase Peptide Synthesis of Fmoc-Cys(Cm)-OH Peptides
Abstract
This guide details the protocol for synthesizing peptides containing S-carboxymethyl-L-cysteine (Cys(Cm) or S-CMC) using Fmoc solid-phase peptide synthesis (SPPS). While often abbreviated as "Fmoc-Cys(Cm)-OH" in literature, the direct use of the free side-chain carboxylic acid form is chemically hazardous in SPPS due to potential branching. This protocol establishes the Fmoc-Cys(Cm-tBu)-OH derivative as the standard building block, ensuring orthogonal protection and high-fidelity synthesis. We cover critical parameters including racemization suppression, coupling logic, and cleavage dynamics.
Introduction & Chemical Strategy
S-carboxymethylcysteine is a cysteine derivative where the thiol group is alkylated with a carboxymethyl group (
The Challenge of "Fmoc-Cys(Cm)-OH"
In the context of SPPS, the designation "Fmoc-Cys(Cm)-OH" is ambiguous.
-
Free Acid Form: If the side chain is
, the molecule has two free carboxylic acids (alpha and side-chain). Standard activation (e.g., HBTU/DIEA) would activate both, leading to uncontrolled branching and polymerization. -
Protected Form (Standard): The correct reagent for linear SPPS is Fmoc-Cys(Cm-tBu)-OH (Fmoc-S-(tert-butoxycarbonylmethyl)-L-cysteine). The tert-butyl (tBu) ester protects the side chain during base-labile Fmoc deprotection and is removed concomitantly with the resin cleavage by TFA.
Strategy: This protocol utilizes Fmoc-Cys(Cm-tBu)-OH to ensure linearity.
Critical Considerations
| Parameter | Recommendation | Scientific Rationale |
| Building Block | Fmoc-Cys(Cm-tBu)-OH | Prevents side-chain activation and branching. |
| Racemization | High Risk | Cysteine derivatives are prone to racemization during activation due to the electron-withdrawing sulfur. Use DIC/Oxyma instead of HBTU/DIEA. |
| Solubility | Moderate | The hydrophobic Fmoc and tBu groups provide good solubility in DMF. |
| Cleavage | Standard (95% TFA) | The tBu ester is acid-labile. No special scavengers are needed for the Cm group itself, but standard scavengers (TIS/Water) protect other residues. |
Materials & Equipment
Reagents
-
Amino Acid: Fmoc-Cys(Cm-tBu)-OH (CAS: 269730-62-3).
-
Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).
-
Coupling Reagents:
-
DIC (N,N'-Diisopropylcarbodiimide).
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Alternative: HATU/DIEA (Use with caution regarding racemization).
-
-
Solvents: DMF (peptide grade), DCM, Piperidine (20% in DMF).
-
Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.
Step-by-Step Protocol
Phase 1: Resin Preparation
-
Weighing: Calculate resin requirement based on scale (e.g., 0.1 mmol).
-
Swelling: Place resin in the reaction vessel. Add DMF (10 mL/g) and swell for 30 minutes. Drain.
Phase 2: Standard SPPS Cycle (Repeated)
The following cycle is used for all amino acids, including Fmoc-Cys(Cm-tBu)-OH.
-
Deprotection:
-
Add 20% Piperidine in DMF (5 mL).
-
Agitate for 3 minutes. Drain.
-
Add fresh 20% Piperidine in DMF . Agitate for 10 minutes. Drain.
-
Wash: DMF (5x), DCM (1x), DMF (2x).
-
Check: UV monitoring or Kaiser test (positive = blue).
-
-
Coupling (The Cys-Cm Step):
-
Dissolution: Dissolve Fmoc-Cys(Cm-tBu)-OH (3-5 equivalents relative to resin loading) in minimal DMF.
-
Activation: Add Oxyma Pure (3-5 eq) and DIC (3-5 eq).
-
Note: Pre-activation for 2-3 minutes is recommended to form the active ester.
-
-
Reaction: Add the mixture to the resin. Agitate for 60 minutes at room temperature.
-
Wash: DMF (3x).[1]
-
Check: Kaiser test (negative = yellow). If positive, re-couple.
-
Phase 3: Final Cleavage & Isolation
This step removes the N-terminal Fmoc (if desired), cleaves the peptide from the resin, and removes the tBu protection from the Cm group, yielding the free carboxylic acid on the side chain.
-
Final Deprotection: Remove the final N-terminal Fmoc group using the Phase 2 deprotection protocol. Wash thoroughly with DCM.
-
Drying: Dry the resin under nitrogen flow or vacuum.
-
Cleavage Cocktail: Prepare TFA / TIS / H2O (95:2.5:2.5) .
-
Reaction: Add cocktail to resin (10 mL per gram resin). Shake for 2–3 hours.
-
Mechanism:[2] The high TFA concentration cleaves the ester bond of the tBu group:
.
-
-
Precipitation: Filter the solution into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.
-
Lyophilization: Dissolve pellet in water/acetonitrile and lyophilize.
Visualization of Workflows
Synthesis Logic Flow
The following diagram illustrates the decision matrix and process flow for incorporating Cys(Cm).
Caption: Workflow for SPPS emphasizing the specific selection and activation of Fmoc-Cys(Cm-tBu)-OH to ensure linear synthesis.
Chemical Protection Scheme
This diagram details the molecular transformation of the side chain during the process.
Caption: Chemical pathway showing the transition from the tBu-protected precursor to the final free carboxymethyl side chain.
Quality Control & Analytical Data
Upon completion, the peptide must be validated. The Cm modification adds a specific mass to the cysteine residue.
| Residue | Formula | Monoisotopic Mass (Da) | Mass Shift vs Cys |
| Cysteine (Free) | -NH-CH(CH2SH)-CO- | 103.009 | 0 |
| Cys(Cm) | -NH-CH(CH2-S-CH2COOH)-CO- | 161.014 | +58.005 |
HPLC Profile: Cys(Cm) peptides are generally more hydrophilic than their native Cys counterparts (due to the extra carboxylic acid) and will typically elute earlier on a C18 Reverse Phase column.
Troubleshooting
Issue: Branching or Multiple Peaks
-
Cause: Use of unprotected Fmoc-Cys(Cm)-OH (free acid) leading to acylation at the side chain.
-
Solution: Ensure the reagent used is Fmoc-Cys(Cm-tBu)-OH . Check the CAS number (269730-62-3).[1]
Issue: Racemization (D-Cys formation)
-
Cause: Over-activation or prolonged base exposure.
-
Solution: Switch to DIC/Oxyma activation. Keep coupling times under 60 minutes. Avoid pre-activation with base (DIEA) if possible.
Issue: Incomplete tBu Removal
-
Cause: Old TFA or insufficient cleavage time.
-
Solution: Ensure TFA is fresh. Extend cleavage time to 3 hours if the peptide sequence is hydrophobic.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504. Link
-
Thermo Fisher Scientific. "Fmoc-Cys(tBu)-OH and Derivatives Product Page." Link
-
Watanabe Chemical Industries. "Fmoc-Cys(CH2-COOtBu)-OH Product Data."[1] Link
-
Albericio, F. (2000).[4] "Solid-Phase Synthesis: A Practical Guide." CRC Press.[4] Link
-
Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis Protocol." Link
Sources
Application Note: Optimized Coupling Conditions for Fmoc-S-carboxymethyl-L-cysteine in SPPS
This Application Note is designed for researchers and drug development professionals requiring high-fidelity incorporation of S-carboxymethyl-L-cysteine (Cys(Cm)) into peptide sequences via Solid Phase Peptide Synthesis (SPPS).
Executive Summary
S-carboxymethyl-L-cysteine (SCMC) is a non-canonical amino acid often employed as an isosteric mimic of Glutamic acid (Glu) or as a precursor for lanthionine bridges (thioether cyclization). Its incorporation presents unique challenges:
-
Side-Chain Reactivity: The free carboxylic acid on the side chain (
) acts as a competing nucleophile/electrophile. It must be orthogonally protected (typically as a t-butyl ester, ) during chain elongation to prevent branching or polymerization. -
Racemization Sensitivity: Like all cysteine derivatives, the
-proton is highly acidic due to the electron-withdrawing effect of the sulfur atom, making it prone to base-catalyzed racemization during activation.
This guide provides a self-validating protocol for coupling the commercially available building block Fmoc-Cys(CH
Chemical Context & Strategic Reagents
The "Dicarboxylic" Challenge
Attempting to couple free-acid Fmoc-Cys(Cm)-OH directly is chemically unsound. Standard activators (HATU/DIC) cannot distinguish between the
-
Solution: Use Fmoc-Cys(CH
COOtBu)-OH .[1] -
Mechanism: The t-butyl (tBu) group masks the side chain, rendering it inert to coupling reagents. It is removed globally with TFA during final cleavage, yielding the desired S-carboxymethyl group.
Racemization Control
Cysteine derivatives are the most racemization-prone residues in SPPS.
-
Avoid: Strong bases (DIEA) and high-temperature microwave coupling (above 50°C).
-
Preferred: Carbodiimide-mediated coupling (DIC) with acidic/neutral additives (Oxyma Pure or HOBt).
Protocol A: Direct Coupling of Fmoc-Cys(CH COOtBu)-OH
This is the "Gold Standard" method for linear sequence elongation.
Reagents Required
| Component | Specification | Role |
| Building Block | Fmoc-Cys(CH | Protected amino acid |
| Activator | DIC (Diisopropylcarbodiimide) (3-4 eq) | Carbodiimide coupling agent |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3-4 eq) | Suppresses racemization; enhances rate |
| Solvent | DMF (N,N-Dimethylformamide) | Main solvent (Amine-free) |
| Base | None (Preferred) or TMP (2,4,6-Collidine) | Only if neutralizing HCl salts |
Step-by-Step Methodology
Step 1: Resin Preparation [2]
-
Swell the resin (e.g., Rink Amide or Wang) in DMF for 30 minutes.
-
Deprotection: Remove the Fmoc group of the previous residue using 20% Piperidine in DMF (
min).[2] -
Wash: Flow wash with DMF (
min) to remove all traces of piperidine. Note: Residual piperidine will cause immediate racemization of the incoming Cys derivative.
Step 2: Activation (Pre-activation is NOT recommended)
Direct addition to the resin is preferred to minimize the lifetime of the activated ester in the absence of the amine nucleophile.
-
Dissolve Fmoc-Cys(CH
COOtBu)-OH (3 eq) and Oxyma Pure (3 eq) in a minimal volume of DMF. -
Add DIC (3 eq) to this solution.
-
Immediately add the mixture to the reaction vessel containing the resin.
Step 3: Coupling Reaction
-
Agitate at Room Temperature (25°C) for 60–90 minutes .
-
Critical: Do not heat this coupling above 50°C. If microwave assistance is necessary, use a "low power/low temp" cycle (max 50°C) and restrict time to 10 mins.
-
-
Monitoring: Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines). If positive (blue), perform a second coupling (Step 4).
Step 4: Double Coupling (Optional but Recommended)
Due to the steric bulk of the S-carboxymethyl-tBu side chain, single couplings may be sluggish.
-
Drain the vessel. Do not wash.
-
Add a fresh solution of Fmoc-Cys(CH
COOtBu)-OH (3 eq), HATU (3 eq), and TMP (Collidine) (3 eq) in DMF.-
Why HATU here? For the second coupling, the risk of racemization is outweighed by the need to drive the reaction to completion. Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction compared to DIEA.
-
-
React for 45 minutes.
Step 5: Capping & Washing [2]
-
Wash with DMF (
).[2][3] -
Capping: Treat with Acetic Anhydride/DIEA/DMF (1:1:8) for 5 minutes to permanently block any unreacted amines.
-
Wash with DMF (
).[1][2]
Protocol B: On-Resin Alkylation (Strategic Alternative)
Use this method if the specific building block is unavailable or if site-specific labeling is required.
Workflow Visualization
Figure 1: On-Resin Alkylation Strategy. This route allows the use of standard Cys(Trt) building blocks, converting them to Cys(Cm) post-synthesis.
Methodology
-
Incorporation: Couple standard Fmoc-Cys(Trt)-OH at the desired position.
-
Elongation: Complete the synthesis of the full peptide backbone.
-
Selective Deprotection: Wash resin with DCM.[1] Treat with 1-2% TFA in DCM (
min) containing 5% TIS (scavenger). This removes the Trt group (acid labile) without cleaving the peptide from the resin (assuming Rink/Wang linker is stable to 1% TFA) or removing tBu/Boc side chains.-
Note: If using highly acid-sensitive resin (2-Cl-Trt), this step must be done carefully or use Fmoc-Cys(Mmt)-OH which cleaves with even milder acid.
-
-
Alkylation:
-
Dissolve Bromoacetic acid (10 eq) in DMF.
-
Add DIEA (10 eq).
-
Add to resin and agitate for 1 hour in the dark.
-
-
Wash: DMF (
), DCM ( ). -
Result: The Cys residue is now S-carboxymethylated.
Comparative Data & Optimization
| Parameter | DIC / Oxyma (Recommended) | HATU / DIEA (Standard) |
| Racemization Risk | Low (< 0.5%) | High (2.0% - 5.0%) |
| Coupling Efficiency | High (slower kinetics) | Very High (fast kinetics) |
| Base Requirement | None (Self-buffering) | Required (DIEA/NMM) |
| Side Reactions | Minimal | Potential |
Troubleshooting Guide
-
Problem: Incomplete coupling (positive Kaiser test).
-
Problem: High racemization levels (D-Cys detected in MS).
References
-
BenchChem. (2025).[1] Standard Protocol for Incorporating Fmoc-Cys(tert-butoxycarbonylpropyl)-OH in Solid-Phase Peptide Synthesis (SPPS).Link
-
Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.Link
-
ChemPep. (2023). Fmoc Solid Phase Peptide Synthesis: Activation and Coupling Strategies.Link
-
National Institutes of Health (NIH). (2012). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed Central. Link
-
BOC Sciences. (2024). Why Fmoc-Protected Amino Acids Dominate SPPS?
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. chempep.com [chempep.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptidetherapeutics.org [peptidetherapeutics.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
automated peptide synthesis using Fmoc-Cys(Cm)-OH
Application Note: Automated Peptide Synthesis using Fmoc-Cys(Cm)-OH
Executive Summary & Critical Disambiguation
Subject: Fmoc-Cys(Cm)-OH (Fmoc-S-carboxymethyl-L-cysteine) Primary Application: Synthesis of peptides containing S-carboxymethylcysteine (SCMC) residues (e.g., Carbocisteine analogs, permanently charged cysteine modifications).
CRITICAL WARNING: "Cm" vs. "Acm" vs. "Cam" Before proceeding, you must verify the identity of your starting material. In peptide chemistry, abbreviations for cysteine derivatives are frequently confused.
| Abbreviation | Full Name | Structure (Side Chain) | Function |
| Cys(Cm) | S-Carboxymethyl | Permanent Modification. Introduces a negative charge. Mimics alkylation by iodoacetic acid. | |
| Cys(Acm) | S-Acetamidomethyl | Protecting Group. Used for directed disulfide bond formation. Stable to TFA; removed by Iodine ( | |
| Cys(Cam) | S-Carbamidomethyl | Permanent Modification. Neutral. Mimics alkylation by iodoacetamide (common in proteomics). |
This guide focuses on the automated synthesis of peptides using Fmoc-Cys(Cm)-OH. (Note: If your goal is to form disulfide bonds, you likely require Fmoc-Cys(Acm)-OH. See Section 4 for the Acm protocol).
Part 1: Technical Grounding & Reagent Selection
The Challenge of the "Cm" Side Chain
Commercially available Fmoc-Cys(Cm)-OH often refers to the free acid form: Fmoc-S-carboxymethyl-L-cysteine .
-
Chemical Formula:
-
Problem: The side chain contains a free carboxylic acid (
). -
Risk in Automation: If you use the free acid version in a standard automated cycle (e.g., HBTU/DIC activation), the activator will activate both the
-carboxyl (intended) and the side-chain carboxyl (unintended). -
Result: Branching, polymerization, and intractable mixtures.
The Solution: Orthogonal Protection
For automated solid-phase peptide synthesis (SPPS), you must use the side-chain protected analog: Reagent: Fmoc-Cys(Cm-OtBu)-OH (Fmoc-S-(tert-butoxycarbonylmethyl)-L-cysteine).
-
The tert-butyl (OtBu) ester protects the side chain during coupling.
-
It is removed globally by TFA during the final cleavage, yielding the desired free carboxymethyl group (
).
Part 2: Automated Synthesis Protocol (Fmoc-Cys(Cm-OtBu)-OH)
This protocol is validated for standard Fmoc/tBu SPPS on Rink Amide or Wang resins.
Materials & Reagents
-
Resin: Rink Amide MBHA (0.5–0.7 mmol/g) or Wang Resin.
-
Amino Acid: Fmoc-Cys(Cm-OtBu)-OH (0.2 M in DMF).
-
Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).
-
Reasoning: DIC/Oxyma minimizes racemization of Cysteine derivatives compared to HBTU/HATU [1].
-
-
Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present).
Automated Cycle Parameters
| Step | Operation | Reagent | Time/Cycles | Notes |
| 1 | Fmoc Deprotection | 20% Piperidine/DMF | 2 x 5 min | Flow wash between cycles. |
| 2 | Wash | DMF | 5 x 30 sec | Ensure complete base removal. |
| 3 | Activation | 0.5M DIC / 0.5M Oxyma | Pre-mix 2 min | Pre-activation ensures formation of the active ester. |
| 4 | Coupling | Activated AA Solution | 1 x 45 min | Standard coupling time is sufficient. |
| 5 | Wash | DMF | 3 x 30 sec | |
| 6 | Capping (Optional) | Acetic Anhydride/DIEA | 5 min | Recommended after Cys coupling to block unreacted amines. |
Cleavage & Work-up (The Critical Step)
The side-chain tert-butyl ester (OtBu) is acid-labile.
-
Cocktail: TFA (92.5%), TIS (2.5%),
(2.5%), DODT (2.5%).-
Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is preferred over EDT for odor control and efficient scavenging of t-butyl cations [2].
-
-
Duration: 2–3 hours at Room Temperature.
-
Mechanism: The TFA removes the N-terminal protection and the side-chain OtBu ester simultaneously.
-
Result: The peptide now contains S-carboxymethylcysteine (
).
Part 3: Handling the "Free Acid" Reagent (Fmoc-Cys(Cm)-OH)
If you possess the free acid side chain version (Fmoc-S-carboxymethyl-L-cysteine, no OtBu) and cannot source the protected version, you cannot use standard automation.
Manual Protocol Modification:
-
Pause Automation: Stop the synthesizer before the Cys cycle.
-
Selective Activation: You must use a stoichiometry that favors
-carboxyl activation, or use a pre-formed Pfp ester (Pentafluorophenyl ester).-
Better Approach: Dissolve Fmoc-Cys(Cm)-OH (1 eq) and HOBt (1 eq) in DMF. Add DIC (1 eq) dropwise at 0°C.
-
Risk: Even with care, some side-chain activation will occur.
-
-
Recommendation: Do not use this reagent for internal residues. Use it only if Cys(Cm) is the N-terminal residue.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway for incorporating Cys(Cm) versus Cys(Acm).
Caption: Decision tree for selecting the correct Cysteine derivative. Note the critical requirement for OtBu side-chain protection when automating Cys(Cm) synthesis.
Part 5: Analytical Verification
Because Cys(Cm) is a modification, its mass shift is distinct from native Cysteine.
| Residue | Formula Added | Monoisotopic Mass Added (Da) | |
| Cys (Native) | 103.009 | 0 | |
| Cys(Cm) | 161.014 | +58.005 | |
| Cys(Acm) | 174.046 | +71.037 |
QC Protocol:
-
HPLC: Run a gradient of 5-60% Acetonitrile (0.1% TFA). Cys(Cm) peptides are generally more hydrophilic (elute earlier) than their native counterparts due to the carboxylic acid side chain.
-
Mass Spec (ESI): Look for the +58 Da shift per Cysteine residue relative to the native sequence.
References
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504.
-
Postma, T. M., & Albericio, F. (2014). "DODT is a suitable replacement for EDT in TFA cleavage cocktails." Green Chemistry.
-
Santa Cruz Biotechnology. "Fmoc-S-carboxymethyl-L-cysteine Product Data."
Sources
- 1. Fmoc-L-Cysteine-(Acetamidomethyl), 25 g, CAS No. 86060-81-3 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Austria [carlroth.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Fmoc-Cys(Cm)-OH loading on Wang vs Rink Amide resin
Application Note: Strategic Loading of Fmoc-Cys(Cm)-OH on Wang vs. Rink Amide Resin
Part 1: Core Directive & Technical Scope
Abstract: This guide details the protocols for loading Fmoc-Cys(Cm)-OH onto Wang and Rink Amide resins.[1] While "Cm" strictly refers to S-carboxymethyl (a permanent thioether modification often used in mapping or non-reducible bridging), it is frequently used in laboratory shorthand to refer to S-Acetamidomethyl (Acm) or even S-Trityl (Trt) . This guide addresses the loading chemistry for Fmoc-Cys(Acm)-OH (the standard orthogonal derivative) and Fmoc-Cys(Trt)-OH (acid-labile), while providing specific adjustments for the true S-carboxymethyl derivative.
The Central Challenge:
-
Wang Resin (Acid Linker): Loading Cysteine onto Wang resin is a "high-risk" operation due to severe racemization (L
D conversion) and -elimination driven by the activation of the carboxyl group in the presence of base (e.g., DMAP). -
Rink Amide Resin (Amide Linker): Loading is a standard amide coupling, generally robust, but still requires care to prevent cysteine racemization during activation.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Chemical Mechanism & Causality[2]
The Racemization Trap (Wang Resin):
Standard esterification protocols (e.g., DIC/DMAP) rely on 4-dimethylaminopyridine (DMAP) as a catalyst.[2] For Cysteine, the electron-withdrawing nature of the protecting group (Trt, Acm, or Cm) on the
-
Mechanism: In the presence of DMAP (basic), the activated Cys-ester intermediate undergoes proton abstraction at the
-carbon, forming a planar enolate. Reprotonation occurs non-stereoselectively, yielding a racemic mixture (L and D isomers). -
Solution: We must use "Base-Free" or "Low-Base" activation methods (Symmetric Anhydride or MSNT/MeIm) to suppress this pathway.
The Stability Factor (Rink Amide): Rink Amide loading involves forming an amide bond, not an ester. The amine on the resin is nucleophilic enough that strong bases like DMAP are unnecessary. Standard coupling (DIC/Oxyma) is sufficient and safer.
Decision Matrix: Resin Selection
Before starting, confirm your target peptide's requirements using the logic flow below.
Figure 1: Resin Selection Logic. Note that 2-CTC is chemically superior for C-terminal Cysteine to avoid racemization, but this guide focuses on Wang as requested.
Part 3: Experimental Protocols
Protocol A: Loading Fmoc-Cys(Acm)-OH on Wang Resin (Low-Racemization)
Use this protocol for Fmoc-Cys(Trt)-OH as well.
Objective: Esterification of Fmoc-Cys derivative to the hydroxyl group of Wang resin. Critical Constraint: Avoid high concentrations of DMAP.
Materials:
-
Wang Resin (0.5–1.0 mmol/g substitution)
-
Fmoc-Cys(Acm)-OH (or Trt/Cm)
-
DMAP (4-Dimethylaminopyridine) - Catalytic amount only
-
Solvent: DCM (Dichloromethane) and DMF (N,N-Dimethylformamide)[3][4]
Step-by-Step Workflow:
-
Resin Swelling:
-
Weigh 1.0 g of Wang resin.[5]
-
Swell in pure DCM (10 mL) for 30 mins. Note: DCM is preferred over DMF here as it lowers the dielectric constant, slightly reducing racemization risk.
-
-
Activation (Symmetric Anhydride Method - Preferred):
-
In a separate vial, dissolve 10 equivalents of Fmoc-Cys(Acm)-OH in minimal DCM/DMF (9:1 ratio).
-
Add 5 equivalents of DIC.
-
Stir at
for 15–20 minutes. The mixture may become cloudy (urea byproduct). -
Why? This forms the symmetric anhydride:
. This species is reactive toward the resin hydroxyl but less prone to racemization than the O-acylisourea formed with DMAP.
-
-
Coupling:
-
Add the activated anhydride solution to the swollen resin.
-
Add 0.1 equivalent of DMAP (dissolved in DMF). Do not exceed 0.1 eq.
-
Agitate gently for 2–3 hours at room temperature.
-
-
Capping (Essential):
-
Final Wash:
Quantitative Data: Expected Loading Efficiency
| Method | Reagents | Typical Loading | Racemization Risk |
| Standard | DIC / HOBt / DMAP (1 eq) | >90% | High (5–15% D-Cys) |
| Optimized | Sym. Anhydride / DMAP (0.1 eq) | 60–80% | Low (<2% D-Cys) |
| MSNT | MSNT / MeIm | >95% | Moderate (Requires care) |
Protocol B: Loading Fmoc-Cys(Acm)-OH on Rink Amide Resin
Objective: Amide bond formation (Standard Coupling).
Materials:
-
Rink Amide MBHA Resin
-
Activator: DIC/Oxyma Pure (Preferred) or HBTU/DIEA.
Step-by-Step Workflow:
-
Fmoc Deprotection (The "Rink" Step):
-
Coupling:
-
Capping:
-
Standard Acetylation (Acetic Anhydride/DIEA/DMF).
-
Part 4: Quality Control & Validation
Every loaded resin must be validated before synthesis proceeds.
1. Loading Determination (UV Fmoc Test):
-
Weigh ~5 mg of dried, loaded resin.
-
Treat with 20% Piperidine/DMF in a volumetric flask.
-
Measure UV absorbance at 290 nm (or 301 nm).
-
Calculation: Use the Beer-Lambert law to calculate mmol/g.
-
Target: 0.4 – 0.7 mmol/g is ideal for Cys-rich peptides to prevent aggregation.
-
2. Racemization Check (Marfey's Method / C18 HPLC):
-
Cleave a small sample (approx 10 mg resin) using Reagent K (TFA/Phenol/Water/Thioanisole/EDT).
-
Analyze via C18 HPLC.
-
Standard: Compare against a spiked sample of Fmoc-D-Cys-OH loaded resin. The D-isomer typically elutes slightly earlier or later depending on the gradient.
Technical Note: The "Cm" Ambiguity
If your specific "Fmoc-Cys(Cm)-OH" is S-Carboxymethyl-L-cysteine (Side chain: -CH2-S-CH2-COOH):
-
Warning: This derivative has two carboxylic acids (alpha and side-chain).
-
Protocol Adjustment: You must use a derivative where the side-chain carboxyl is protected (e.g., Fmoc-Cys(CH2-COO-tBu)-OH ) during the loading step.
-
If you use the free acid form, the side chain will also react with the resin, causing cross-linking or wrong-way insertion.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.
- Atherton, E., & Sheppard, R. C. (1989).Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Sigma-Aldrich (Merck). "Fmoc-Cys(Acm)-OH Protocol & Properties."
-
BenchChem. "Compatibility of Fmoc-Cys(Acm)-OH with Different Resin Types."
- Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptideweb.com [peptideweb.com]
- 4. peptideweb.com [peptideweb.com]
- 5. pepsynthllp.com [pepsynthllp.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Cys(Acm)-OH Novabiochem 86060-81-3 [sigmaaldrich.com]
- 10. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 13. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
Troubleshooting & Optimization
preventing racemization of Fmoc-S-carboxymethyl-L-cysteine
<_ ! _>
A Guide to Preventing Racemization in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for Fmoc-S-carboxymethyl-L-cysteine (Fmoc-Cys(Cm)-OH). This resource is designed for researchers, scientists, and drug development professionals to address and prevent the critical issue of racemization during peptide synthesis. As your Senior Application Scientist, I will guide you through the mechanistic underpinnings, troubleshooting strategies, and preventative protocols to ensure the chiral integrity of your cysteine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-Cys(Cm)-OH particularly susceptible to racemization?
A1: The susceptibility of Fmoc-Cys(Cm)-OH to racemization stems from the electronic properties of its side chain. The α-proton (the hydrogen on the chiral carbon) is unusually acidic. This is due to the electron-withdrawing nature of the adjacent S-carboxymethyl group, which stabilizes the planar enolate intermediate that forms upon deprotonation by a base. This planar structure can be reprotonated from either face, leading to a loss of stereochemical integrity (racemization).
Q2: What is the primary mechanism of racemization for cysteine derivatives?
A2: The primary mechanism is direct enolization, also known as direct α-proton abstraction.[1] During the coupling step in Fmoc-SPPS, a base is often used, which can abstract the acidic α-proton from the activated cysteine residue. While oxazolone formation is a common racemization pathway for many amino acids, cysteine's unique side chain chemistry makes direct enolization the more significant concern.[1]
Q3: Can the choice of S-protecting group influence racemization?
A3: Absolutely. While this guide focuses on the S-carboxymethyl group, it's important to know that the choice of S-protecting group has a profound impact. Electron-donating protecting groups can help reduce the acidity of the α-proton, thereby suppressing racemization. For instance, studies have shown that groups like 4-methoxybenzyloxymethyl (MBom) and 4,4'-dimethoxydiphenylmethyl (Ddm) can significantly reduce racemization compared to the more common trityl (Trt) group, even under aggressive coupling conditions.[2][3]
Q4: I am observing a side product with a mass shift of +51 Da in my C-terminal cysteine peptide. What is it?
A4: This is likely 3-(1-piperidinyl)alanine formation. It occurs when the peptide contains a C-terminal cysteine and is subjected to base-catalyzed elimination of the protected sulfhydryl group, forming a dehydroalanine intermediate. This intermediate then reacts with piperidine from the Fmoc-deprotection step.[4] Using a sterically bulky protecting group or a more acid-labile resin like 2-chlorotrityl chloride resin can help minimize this side reaction.[4]
The Chemical Mechanism of Racemization
Understanding the "why" is crucial for effective prevention. The racemization of an activated Fmoc-Cys(Cm)-OH residue is a base-catalyzed process. The sequence of events, illustrated below, is central to every preventative strategy discussed in this guide.
Caption: Base-catalyzed racemization of Fmoc-Cys via a planar enolate intermediate.
Troubleshooting Guide: Identifying and Mitigating Racemization
If you suspect racemization in your synthesis, this section provides a logical workflow to diagnose and correct the issue.
Caption: A logical workflow for troubleshooting cysteine racemization.
Evidence-Based Preventative Protocols
Proactive prevention is the most effective strategy. The following protocols are designed to minimize racemization from the outset.
Protocol 1: Optimized Coupling Using Carbodiimides
This is the most highly recommended approach for incorporating Fmoc-Cys(Cm)-OH and other racemization-prone cysteine derivatives. It avoids the use of tertiary amine bases during the activation step.
Objective: To activate and couple Fmoc-Cys(Cm)-OH while minimizing base exposure.
Methodology:
-
Resin Preparation: After deprotection of the N-terminal amine on the resin-bound peptide, wash thoroughly with DMF (3-5 times) to completely remove piperidine.
-
Activation Mixture (in a separate vessel):
-
Dissolve 3-5 equivalents of Fmoc-Cys(Cm)-OH in DMF.
-
Add 3-5 equivalents of a racemization-suppressing additive such as Oxyma Pure or HOBt.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activation mixture to the washed resin.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. For particularly sensitive sequences, this step can be performed at 0°C.[5]
-
Washing: Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents.
-
Confirmation: Perform a Kaiser test to ensure the coupling reaction has gone to completion.
Causality: By using a carbodiimide like DIC with an additive, the carboxylic acid is converted to an activated ester in situ under neutral or slightly acidic conditions. This circumvents the need for a tertiary amine base, which is the primary catalyst for α-proton abstraction and subsequent racemization.[2][3]
Protocol 2: Strategic Use of Hindered Bases
If using uronium/phosphonium salt activators (e.g., HBTU, HATU) is unavoidable, the choice of base is the most critical parameter to control.
Objective: To provide the necessary basicity for the coupling reaction while minimizing racemization through steric hindrance.
Methodology:
-
Reagent Selection: Use HBTU or HATU as the activator.
-
Base Substitution: Critically, replace standard bases like DIPEA or NMM with a sterically hindered, weaker base. 2,4,6-Collidine is the recommended alternative.[6][7]
-
Coupling Procedure:
-
In a separate vessel, combine the Fmoc-Cys(Cm)-OH (3-5 equiv.), HBTU/HATU (3-5 equiv.), and 2,4,6-Collidine (6-10 equiv.) in DMF.
-
Allow a brief pre-activation of 1-2 minutes. Avoid prolonged pre-activation times, as this increases the risk of racemization.
-
Add the mixture to the deprotected peptide-resin and couple for 1-2 hours.
-
Causality: Sterically hindered bases like collidine are less efficient at abstracting the sterically shielded α-proton of the amino acid compared to less hindered bases like DIPEA, thereby reducing the rate of enolization.[8] While this method is an improvement over using DIPEA, it may still result in higher levels of racemization than the base-free carbodiimide protocol.[3][6]
Data Summary: Impact of Base Selection on Racemization
The choice of base during coupling with uronium/phosphonium reagents has a dramatic and quantifiable impact on the chiral purity of the incorporated cysteine.
| Base | Chemical Nature | Steric Hindrance | Relative Racemization Risk | Rationale & Citation |
| DIPEA, NMM | Tertiary Amines | Low | High | Unhindered nature allows easy access to and abstraction of the α-proton, promoting enolization.[6][7] |
| 2,4,6-Collidine | Pyridine Derivative | High | Low | Methyl groups sterically shield the nitrogen, hindering its ability to abstract the α-proton.[6][7] |
| TMP, DB[DMAP] | Pyridine Derivatives | High / Very High | Very Low | Offer significant steric bulk, further reducing the rate of base-catalyzed racemization.[6][9] |
References
-
Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(10), 624-631. [Link]
-
Fujii, N., et al. (1997). Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin. Chemical & Pharmaceutical Bulletin, 45(9), 1416-1420. [Link]
-
Han, Y., et al. (1997). Minimization of cysteine racemization during stepwise solid-phase peptide synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
-
Hibino, H., & Nishiuchi, Y. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed, National Center for Biotechnology Information. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325-2329. [Link]
-
Aapptec Peptides. (n.d.). Synthesis Notes. Aapptec Peptides. [Link]
-
Park, J. H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(7), 437-441. [Link]
-
ResearchGate. (2013). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
incomplete coupling of Fmoc-Cys(Cm)-OH troubleshooting
This guide addresses the technical challenges associated with coupling Fmoc-Cys(Cm)-OH (Fmoc-S-carboxymethyl-L-cysteine) in Solid-Phase Peptide Synthesis (SPPS).
Note on Nomenclature: In this context, "Cm" refers to the S-carboxymethyl modification (
Diagnostic Phase: The "Cm" Structural Trap
Q1: Why is my coupling yield near zero or resulting in a complex mixture of products? A: The most common cause for failure with Fmoc-Cys(Cm)-OH is the use of the free acid side chain form during activation.
-
The Mechanism of Failure: The "Cm" group contains a carboxylic acid (
).[1] If you use a building block where this side chain is unprotected (i.e., Fmoc-Cys(CH COOH)-OH), standard coupling reagents (HATU, HBTU, DIC) will activate both the -carboxyl (intended) and the side-chain carboxyl (unintended).[1] -
The Result: This leads to:
-
Branching: The amino group of the resin-bound peptide reacts with the side chain, creating a branched peptide.
-
Polymerization: The activated amino acid reacts with itself in solution.
-
Capping: Irreversible termination of the chain.[2]
-
Corrective Action: Verify your reagent immediately. You must use the side-chain protected ester for SPPS, typically Fmoc-Cys(Cm-OtBu)-OH (Fmoc-S-(tert-butoxycarbonylmethyl)-L-cysteine).[1] The t-butyl ester protects the side chain during coupling and is removed during the final TFA cleavage to yield the desired free acid Cys(Cm).
Troubleshooting Guide: Optimization & Protocols
Category 1: Kinetics & Steric Hindrance [1]
Q2: I am using the correct Fmoc-Cys(Cm-OtBu)-OH, but the coupling is still incomplete (positive Kaiser test). Why? A: The S-carboxymethyl-t-butyl group is bulkier than a standard Cys(Trt).[1] The extra methylene and ester group create steric drag, slowing the acylation rate.
-
Solution (Reagent Switch): Switch from carbodiimide-based activation (DIC/Oxyma) to stronger aminium/uronium salts.[1]
-
Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt .[1] The 7-aza-benzotriazole moiety of HATU facilitates faster acylation for hindered residues via a neighboring group effect.
-
-
Protocol Adjustment: Double couple.
Q3: Does solvent choice impact the Cys(Cm) coupling efficiency?
A: Yes. Cysteine derivatives are prone to
-
Intervention: Replace pure DMF with a DMF/NMP (1:1) mixture or add 1% Triton X-100 to the coupling mixture.[1] NMP (N-methyl-2-pyrrolidone) disrupts inter-chain hydrogen bonding better than DMF, improving access to the N-terminus.[1]
Category 2: Side Reactions (Racemization) [1]
Q4: I see a +D-isomer peak in my final analysis. Is Cys(Cm) prone to racemization?
A: All Cysteine derivatives are highly susceptible to base-catalyzed racemization during activation.[1] The electron-withdrawing sulfur atom acidifies the
-
The Fix (Base Management):
-
Avoid Strong Bases: Do not use DIPEA (Diisopropylethylamine) with HBTU/HATU if racemization is observed.[1]
-
Use Collidine: 2,4,6-Trimethylpyridine (Collidine) is a weaker, more hindered base that is sufficient for activation but less likely to abstract the
-proton.[1] -
Neutral Activation: The safest method for Cys is DIC/Oxyma Pure (no tertiary base required).[1] While slower, it preserves chirality near-perfectly.[1]
-
Experimental Protocols
Protocol A: High-Efficiency Coupling for Fmoc-Cys(Cm-OtBu)-OH
Use this for difficult sequences or when steric hindrance is the primary suspect.[1]
-
Reagent Prep:
-
Activation:
-
Coupling:
-
Add mixture to the resin immediately.
-
Agitate for 45–60 minutes at Room Temperature.
-
Note: Do not use microwave heating above 50°C for Cys coupling; it dramatically increases racemization.[1]
-
-
Monitoring:
Protocol B: "Soft" Coupling (Low Racemization Risk)
Use this if chiral purity is critical (e.g., for therapeutic standards).[1]
-
Reagent Prep:
-
Activation:
-
Coupling:
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for troubleshooting Fmoc-Cys(Cm) coupling failures.
Caption: Decision tree for isolating the root cause of Fmoc-Cys(Cm) coupling failure, distinguishing between chemical incompatibility (free acid) and kinetic limitations.
Summary of Key Parameters
| Parameter | Standard Protocol | Optimized for Cys(Cm) | Reason |
| Building Block | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Cm-OtBu)-OH | Prevents side-chain branching. |
| Activator | HBTU / DIPEA | HATU / Collidine | HATU overcomes sterics; Collidine prevents racemization.[1] |
| Alternative | DIC / HOBt | DIC / Oxyma Pure | "Base-free" condition eliminates racemization risk.[1][5] |
| Solvent | DMF | NMP or DMF/NMP | Disrupts |
| Temperature | Ambient or 75°C (MW) | Ambient (Max 50°C) | High temp causes Cys racemization and |
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][6] Chemical Reviews, 109(6), 2455-2504.[1] [1]
-
Albericio, F., et al. (2018).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[1] Organic Process Research & Development, 22(6), 760-772.[1] [1]
-
Han, Y., et al. (1997).[1][7] "Racemization of Cysteine during Peptide Assembly." Journal of Organic Chemistry, 62(13), 4307-4312.[1] [1]
-
Merck Millipore. (2024).[1] "Novabiochem® Peptide Synthesis Reagents: Coupling Reagents Guide." [1]
Sources
Technical Support Center: Optimizing Fmoc Removal for Fmoc-Cys(Cm)-OH
Status: Operational
Ticket ID: SPPS-CYS-OPT-001
Subject: Optimization of Fmoc deprotection kinetics for S-carboxymethylcysteine derivatives to prevent racemization and
Diagnostic Matrix: Is This Guide for You?
Before altering your synthesizer protocols, verify your experimental symptoms against this matrix.
| Symptom | Probable Cause | Relevance to Fmoc-Cys(Cm)-OH |
| Doublet peaks in HPLC | Racemization (L- to D-Cys conversion) | High. Cysteine derivatives are highly prone to base-catalyzed racemization during Fmoc removal. |
| Mass shift (-18 Da or +67 Da) | High. Formation of dehydroalanine (-H₂S derivative) followed by piperidine adduct formation (+85 Da total shift vs expected). | |
| Incomplete Coupling of Next AA | Aggregation | Medium. Cys(Cm) is less bulky than Cys(Trt), but hydrogen bonding can still induce |
| Side Chain Loss | Wrong Deprotection | Critical. The "Cm" (carboxymethyl) group is acid-stable . It will not be removed by TFA. If you expected a free thiol, you are using the wrong derivative. |
Technical Deep Dive & Troubleshooting (Q&A)
Q1: Why does Fmoc-Cys(Cm)-OH require different deprotection times than Fmoc-Ala-OH?
A: It is not about the removal of the Fmoc group, but the preservation of the chirality.
The
-
Racemization: Enolization leads to a mix of L- and D-isomers.
- -Elimination: Loss of the side chain to form dehydroalanine.
Optimization Goal: Remove Fmoc as fast as possible to minimize the window for base-catalyzed side reactions.
Q2: My standard protocol is 20% Piperidine (2 x 10 min). How should I adjust this?
A: Drastically reduce the contact time and modify the cocktail.
-
Time: Switch to a "short pulse" strategy. Use 1 x 30 sec (flow wash) followed by 1 x 3 min .
-
Additives: Add 0.1 M HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to your deprotection cocktail. These acidic additives buffer the basicity of piperidine, suppressing the abstraction of the
-proton without significantly hindering Fmoc removal.
Q3: I am seeing +67 Da adducts. What is happening?
A: This is the signature of
-
Base removes the
-proton. -
The side chain (S-Cm) is eliminated, forming a double bond (dehydroalanine).
-
Piperidine (from the deprotection mix) attacks the double bond. Fix: Switch from Piperidine to Piperazine (5% w/v) or DBU (2%) with HOBt . Piperazine is a weaker base (pKa ~9.8 vs 11.1 for Piperidine) and reduces this risk.
Q4: Will the "Cm" group come off during the final TFA cleavage?
A: No. This is a common misconception.
-
Fmoc-Cys(Trt)-OH: Trityl is acid-labile.[1][2] TFA yields free Cysteine (-SH).
-
Fmoc-Cys(Cm)-OH: Carboxymethyl is acid-stable . TFA cleavage yields a peptide with the S-carboxymethyl group intact (Cys-CH₂-COOH).
-
Note: If you need a free thiol but require stability during synthesis, use Fmoc-Cys(Acm)-OH (removable with Iodine) or Fmoc-Cys(Trt)-OH .
Optimized Experimental Protocol
Objective: Clean Fmoc removal from N-terminal Cys(Cm) with <0.5% racemization.
Reagents
-
Base: 20% Piperidine (peptide grade).[3]
-
Additive: 0.1 M HOBt (anhydrous) or Oxyma Pure.
Step-by-Step Workflow
-
Preparation: Dissolve HOBt to 0.1 M concentration in the 20% Piperidine/DMF solution. Note: The solution will turn slight yellow; this is normal.
-
Drain: Remove previous reaction solvents completely.
-
Pulse 1 (Flash Deprotection):
-
Add Base/Additive mix (approx. 5 mL per gram of resin).
-
Agitate for 30 seconds .
-
Drain immediately. This removes the bulk of the Fmoc and neutralizes any residual acid.
-
-
Pulse 2 (Completion):
-
Add fresh Base/Additive mix.
-
Agitate for 3 minutes (Maximum 5 minutes).
-
Drain.[4]
-
-
Wash:
-
Wash immediately with DMF (5 x 1 min) to remove all traces of base.
-
Critical: Do not let the resin sit in DMF after washing; proceed immediately to the next coupling to prevent "slow" racemization of the free amine.
-
Visual Logic: Optimization Decision Tree
The following diagram illustrates the decision logic for optimizing Cys(Cm) deprotection, highlighting the trade-offs between complete deprotection and structural integrity.
Caption: Decision logic for Fmoc removal on Cysteine derivatives. The optimized path (Green) utilizes acidic additives and kinetic control to prevent degradation common in the standard path (Red).
References
-
Han, Y., et al. (2004). "Synergistic effect of HOBt and HBTU on the suppression of racemization of Cysteine during Fmoc-SPPS." Journal of Peptide Science.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews. (Comprehensive review covering stability of Cm vs Trt groups).
-
CEM Corporation. "Peptide Synthesis: Handling Cysteine and Histidine." Technical Note. (Industry standard protocols for preventing racemization).
-
Merck/Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Technical Library.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: S-Carboxymethyl Cysteine (Cmc) Peptide Purification
Topic: Purification of Peptides Containing S-Carboxymethyl Cysteine (Cmc) Role: Senior Application Scientist Context: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Peptide Applications Hub. You are likely here because your standard purification protocol is failing, or you are detecting "ghost peaks" in your chromatograms.[1] Peptides containing S-carboxymethyl cysteine (Cmc) present unique physicochemical challenges compared to their S-carbamidomethyl (Cam) counterparts.
This guide moves beyond basic protocols to address the causality of purification failures. We treat the purification process not as a recipe, but as a logic gate system where specific chemical properties dictate the separation strategy.[1]
Module 1: The Chemistry of the Impurity
"Why is my crude profile so complex?"
Before purification, you must diagnose if the complexity originates from the synthesis/alkylation step.[1] Unlike native Cysteine, Cmc is an artificial derivative usually introduced via Iodoacetic Acid (IAA) alkylation.[1] This reaction is the primary source of purification difficulties.
The Critical Distinction: Cmc vs. Cam
Many researchers conflate S-carboxymethylation (using Iodoacetic acid) with S-carbamidomethylation (using Iodoacetamide).
-
Cam (Neutral): Adds an amide.[1] Remains neutral at pH 2–8.[1]
-
Cmc (Acidic): Adds a carboxyl group.[1] This is your purification handle. It introduces a negative charge at neutral pH (pKa ~3.5–4.[1]0) and adds +58.0 Da mass.[1]
Troubleshooting Synthesis & Alkylation
If your crude HPLC looks "dirty," the issue often lies in the alkylation conditions.[1]
| Issue | Symptom | Root Cause | Corrective Action |
| Over-Alkylation | Multiple peaks with +58 Da increments. | High pH (>8.[1]5) or excess IAA caused alkylation of Histidine , Tyrosine , or the N-terminus .[1] | Maintain pH strictly between 7.8–8.2 . Use a specific scavenger (e.g., DTT) to quench the reaction immediately after 30-60 mins.[1] |
| Methionine Oxidation | Split peaks (+16 Da shift).[1] | Iodine in IAA promotes Met oxidation to sulfoxide.[1] | Perform alkylation in the dark (iodine is light-sensitive). Degas buffers thoroughly. |
| Incomplete Reaction | Presence of dimers (disulfides). | Re-oxidation of Cys before IAA reacts. | Ensure a reducing agent (TCEP is preferred over DTT as it doesn't compete for IAA) is present during alkylation.[1] |
Module 2: Strategic Purification (The pH Switch)
"How do I separate the target from the impurities?"
Standard RP-HPLC (0.1% TFA) often fails to separate Cmc peptides from their non-alkylated or over-alkylated byproducts because the hydrophobicity differences are marginal.
The Solution: Exploiting the pKa. The carboxyl group on the Cmc side chain allows you to alter the peptide's net charge—and thus its retention time—by shifting pH. This is an Orthogonal Purification Strategy .
Workflow Visualization: The pH Decision Tree
The following diagram illustrates the logic flow for selecting the correct mobile phase.
Caption: Decision logic for purifying S-carboxymethylated peptides. The "pH Switch" utilizes the ionizable carboxyl group to alter retention behavior.
Protocol: The pH Switch Method
If standard TFA (pH 2) fails, use this protocol.
Step 1: Buffer Preparation (pH 6.5)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (Adjust to pH 6.5 with dilute Acetic Acid).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Note: Do not use TFA in this system.
Step 2: Gradient Execution
-
Run a shallow gradient (e.g., 1% B per minute).[1]
-
Expectation: The Cmc-peptide will elute earlier (lower %B) than it did in TFA buffers. The negative charge on the Cmc group makes the peptide more polar.
-
Result: Impurities that do not share this ionizable group (e.g., deletion sequences missing Cmc, or neutral capping groups) will not shift their retention time as drastically, resulting in peak separation.[1]
Module 3: Post-Purification & QC
"Is my peptide stable?"
Mass Spectrometry Verification
When analyzing your purified fraction, you must account for the specific mass shift.[1]
-
Target Mass: Theoretical Mass of Native Peptide + 58.005 Da per Cmc residue.
-
Common Error: Confusing +57.02 Da (Carbamidomethylation) with +58.00 Da (Carboxymethylation). In high-resolution MS, this 1 Da difference is distinct.
Stability & Storage[1]
-
Acid Cyclization: While Cmc is generally stable, prolonged exposure to strong acid (e.g., 100% TFA during cleavage) can induce cyclization of N-terminal Cmc to form a lactam (similar to Pyroglutamate formation).[1]
-
Storage: Lyophilize immediately. Store at -20°C. Avoid repeated freeze-thaw cycles in neutral buffers, as the free carboxyl group can participate in slow intermolecular interactions.
Frequently Asked Questions (FAQ)
Q1: Why do I see a "Ghost Peak" +16 Da higher than my target? A: This is likely Methionine Sulfoxide.[1] If you used Iodoacetic acid (IAA) for alkylation, the iodine byproduct is a strong oxidizer.[1]
-
Fix: Always use high-quality, fresh IAA. Add a scavenger like Methionine or Ascorbic Acid during the quench step, or perform the reaction in the dark under Argon.[1]
Q2: Can I use Ammonium Bicarbonate (pH 8) for purification? A: Yes, but with caution.
-
Pros: Excellent for the "pH Switch" strategy; Cmc is fully deprotonated (negative).
-
Cons: Silica-based C18 columns degrade at pH > 8 over time. Use "Hybrid" polymer-silica columns (e.g., Waters XBridge, Agilent PLRP-S) or limit exposure time.[1]
Q3: My peptide precipitates when I load it onto the HPLC. Why? A: Cmc peptides can be isoelectric at acidic pH.[1]
-
Explanation: If your peptide has positive charges (Arg/Lys) and you add Cmc (negative), you might create a "zwitterion" with a net charge of zero at pH 2-4, leading to aggregation.[1]
-
Fix: Dissolve the sample in a buffer away from its pI. If it precipitates in TFA (pH 2), try dissolving in 50% Acetic Acid or a small amount of dilute Ammonia (pH 8) before injection.[1]
Q4: What is the difference between Iodoacetic Acid and Chloroacetic Acid for this modification? A: Reactivity.
-
Iodoacetic acid: More reactive, faster (15-30 mins), but higher risk of side reactions (iodination of Tyr/His).[1]
-
Chloroacetic acid: Less reactive, requires higher pH or heat, but cleaner (less oxidative side effects).[1] For difficult sequences prone to oxidation, Chloroacetic acid is the safer, albeit slower, choice.[1]
References
-
Thermo Fisher Scientific. Reduction and Alkylation of Proteins. (Standard protocol for distinguishing IAA vs IAM reagents). Link
-
Sigma-Aldrich. Amino Acids Reference Chart (pKa values). (Source for pKa of Cysteine side chain derivatives). Link
-
IonSource. S-Carboxymethylation of Cysteine, Introduction. (Detailed mechanism of the modification and mass shifts). Link
-
ResearchGate (Methodology Discussion). Optimization of Peptide Alkylation to Prevent Over-alkylation. (Insights into side reactions with Histidine and Methionine). Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Identification of S-Carboxymethyl Cysteine Peptides: A Comparative Analysis of Fragmentation Techniques
For researchers, scientists, and drug development professionals engaged in proteomic analysis, the accurate identification of post-translationally modified peptides is paramount. Among these, the deliberate modification of cysteine residues through S-carboxymethylation stands as a cornerstone of sample preparation. This guide provides an in-depth, objective comparison of the performance of common fragmentation techniques in mass spectrometry for the identification of S-carboxymethyl cysteine (SCMC) peptides, supported by experimental insights and detailed protocols.
The Rationale Behind S-Carboxymethylation: Ensuring Analytical Fidelity
In native proteins, cysteine residues readily form disulfide bonds, creating a complex network of intra- and inter-chain linkages. These bonds pose a significant challenge to proteomic analysis as they can hinder complete enzymatic digestion and complicate chromatographic separation and mass spectrometric analysis[1]. To ensure reproducible and comprehensive protein digestion and analysis, these disulfide bonds are typically reduced to free thiols and subsequently alkylated. S-carboxymethylation, achieved through reaction with iodoacetic acid (IAA), is a widely used alkylation strategy that introduces a stable S-carboxymethyl group onto the cysteine side chain, preventing re-oxidation and disulfide bond formation[1][2][3]. This process linearizes the protein, rendering it more susceptible to proteolytic enzymes and simplifying subsequent analysis.
A Comparative Analysis of Fragmentation Techniques for SCMC Peptide Identification
The choice of fragmentation technique in a tandem mass spectrometry (MS/MS) experiment is critical for obtaining high-quality spectra that lead to confident peptide identification. The three most prevalent methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each interact with SCMC-containing peptides in distinct ways.
Collision-Induced Dissociation (CID): The Workhorse with a Quirk
CID is a vibrational excitation technique where precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide backbone, generating b- and y-type ions[4][5].
-
Mechanism of Action: In CID, the collisional energy is gradually deposited into the peptide ion, leading to the cleavage of the most labile bonds. For most peptides, these are the amide bonds of the backbone.
-
Performance with SCMC Peptides: CID generally provides robust fragmentation of SCMC-containing peptides, yielding informative b- and y-ion series for sequence determination. However, a notable characteristic of SCMC peptides, particularly those with the modification at the N-terminus, is the potential for a neutral loss of the S-carboxymethyl group or related moieties. For instance, peptides with N-terminal S-carbamoylmethylcysteine (from iodoacetamide alkylation) can undergo cyclization, resulting in a loss of 17 Da (NH3)[6]. While less common for S-carboxymethylcysteine, the lability of the C-S bond can sometimes lead to side-chain fragmentation, although this is not typically the dominant pathway. The charge state of the peptide can also influence the fragmentation pattern, with lower charge states sometimes favoring characteristic neutral losses[7][8].
Higher-Energy Collisional Dissociation (HCD): A Refined Vibrational Approach
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It offers high-resolution and accurate mass measurements of fragment ions, overcoming the low-mass cutoff limitations of ion trap CID[9].
-
Mechanism of Action: Similar to CID, HCD is a collisional activation method. However, the fragmentation occurs in a dedicated collision cell, and the resulting fragment ions are analyzed in the Orbitrap. This allows for the detection of low-mass immonium ions and other diagnostic ions with high accuracy.
-
Performance with SCMC Peptides: HCD generally produces rich fragmentation spectra for SCMC peptides, with extensive b- and y-ion series. The higher-energy nature of HCD can sometimes lead to more side-chain fragmentation compared to CID, but for SCMC, this is not a predominant issue that hinders identification. The high-resolution fragment ion spectra generated by HCD are particularly advantageous for unambiguously identifying SCMC-containing peptides, especially in complex mixtures.
Electron Transfer Dissociation (ETD): A Non-Ergodic Fragmentation Strategy
ETD is a non-vibrational fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor, inducing fragmentation along the peptide backbone to produce c- and z-type ions[4].
-
Mechanism of Action: The radical anion reagent transfers an electron to the protonated peptide, leading to a radical cation that is unstable and rapidly fragments at the N-Cα bond. This process is non-ergodic, meaning that fragmentation occurs faster than the redistribution of internal energy, which helps to preserve labile post-translational modifications.
-
Performance with SCMC Peptides: ETD offers a significant advantage in the analysis of modified peptides, and SCMC is no exception. A key finding is that electron capture on the sulfur of the alkylated cysteine residue is a dominant process in electron capture dissociation (ECD), a technique closely related to ETD[10]. This can lead to a characteristic side-chain loss from z• ions, providing a diagnostic marker for the presence of SCMC. Furthermore, because ETD preserves the modification itself, it is highly effective for localizing the SCMC residue within the peptide sequence. This is particularly valuable when dealing with proteins containing multiple cysteine residues.
Performance Comparison Summary
| Fragmentation Technique | Primary Ion Types | Key Advantages for SCMC Peptides | Key Considerations for SCMC Peptides |
| CID | b, y | - Widely available and well-characterized- Generally provides good sequence coverage | - Potential for neutral loss of the modification, especially with N-terminal SCMC- Lower mass cut-off in ion traps can limit detection of immonium ions |
| HCD | b, y | - High-resolution and accurate mass fragment ions- No low-mass cut-off, allowing for immonium ion detection- Excellent for complex samples | - Requires an Orbitrap mass spectrometer |
| ETD | c, z | - Preserves the SCMC modification- Provides diagnostic side-chain fragmentation- Excellent for localization of the modification site- Advantageous for highly charged peptides | - Less efficient for doubly charged peptides- Requires a specialized mass spectrometer with ETD capability |
Experimental Protocols
Protocol 1: Reduction and S-Carboxymethylation of Proteins for Mass Spectrometry Analysis
This protocol is a standard procedure for preparing protein samples for enzymatic digestion and subsequent mass spectrometric analysis[2][3][11].
Reagents:
-
1 M Dithiothreitol (DTT) in 100 mM Ammonium Bicarbonate
-
1 M Iodoacetic Acid (IAA) in 1 M NaOH (prepare fresh)
-
100 mM Ammonium Bicarbonate, pH 8.0
-
Sequencing-grade modified trypsin
Procedure:
-
Protein Solubilization: Dissolve the protein sample in 100 mM ammonium bicarbonate to a final concentration of 1-2 mg/mL.
-
Reduction: Add 1 M DTT to a final concentration of 10 mM. Incubate at 56°C for 60 minutes to reduce all disulfide bonds.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add 1 M IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add 1 M DTT to a final concentration of 20 mM to quench the excess IAA.
-
Buffer Exchange/Desalting: Remove the reagents by buffer exchange into 50 mM ammonium bicarbonate using a desalting column or by dialysis.
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate at 37°C overnight.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 0.1%.
-
Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of SCMC Peptides
This protocol outlines a general method for the analysis of SCMC-containing peptides using a high-resolution mass spectrometer.
Instrumentation:
-
Nano-flow liquid chromatography system
-
High-resolution mass spectrometer (e.g., Orbitrap) equipped with CID, HCD, and ETD capabilities
LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in 80% acetonitrile
-
-
Gradient: A typical gradient would be from 2% to 35% Solvent B over 60-120 minutes.
-
Mass Spectrometry Method:
-
Full MS Scan: Acquire in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.
-
Data-Dependent MS/MS: Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation Methods (to be compared in separate runs or using a decision-tree method):
-
CID: Normalized collision energy of 35%.
-
HCD: Normalized collision energy of 28-32%.
-
ETD: Calibrated charge- and m/z-dependent reaction times.
-
-
Dynamic Exclusion: Enable to prevent repeated fragmentation of the most abundant ions.
-
Visualizing the Workflow and Fragmentation
Caption: Experimental workflow for SCMC peptide identification.
Caption: Comparison of fragmentation pathways for SCMC peptides.
Conclusion and Recommendations
The choice of fragmentation technique for the analysis of S-carboxymethyl cysteine peptides depends on the specific goals of the experiment.
-
For routine identification in less complex samples, CID remains a robust and widely accessible method that provides excellent sequence information.
-
For high-throughput proteomics and studies requiring the highest confidence in identification, the high resolution and accuracy of HCD make it the superior choice among vibrational fragmentation methods.
-
When precise localization of the SCMC modification is critical, or when dealing with highly charged peptides, ETD is the unequivocal best option due to its non-ergodic nature and the generation of diagnostic side-chain fragment ions.
Ultimately, a multi-faceted approach, potentially employing a decision-tree method that selects the optimal fragmentation technique based on the precursor ion's charge state and m/z, will yield the most comprehensive data for the identification of S-carboxymethyl cysteine peptides.
References
-
IonSource. (2016, January 19). Method for the S-Carboxymethylation of Cysteine. Retrieved from [Link]
-
Anonymous. (2007). Reduction and s-carboxymethylation of proteins: large-scale method. CSH Protocols, 2007(2), pdb.prot4569. [Link]
-
Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid communications in mass spectrometry : RCM, 32(17), 1491–1496. [Link]
-
IonSource. (2016, January 19). S-Carboxymethylation of Cysteine Method Notes. Retrieved from [Link]
-
Jones, D. P., & Liang, Y. (2009). A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma. Biomedical chromatography : BMC, 23(7), 729–736. [Link]
-
Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of proteome research, 1(2), 181–187. [Link]
-
Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual Fragmentation of Derivatized Cysteine-Containing Peptides. Rapid communications in mass spectrometry : RCM, 32(17), 1491–1496. [Link]
-
Geiszler, D. J., Polasky, D. A., Yu, F., & Nesvizhskii, A. I. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature communications, 14(1), 4132. [Link]
-
IonSource. (2016, January 19). S-Carboxymethylation of Cysteine, Introduction. Retrieved from [Link]
-
Geiszler, D. J., Polasky, D. A., Yu, F., & Nesvizhskii, A. I. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications, 14(1), 4132. [Link]
-
Sabareesh, V. (2014). Response to "Does anyone perform S-Carboxymethylation of Cysteine for protein or peptide? I am looking for the protocol. Any help would be appreciated". ResearchGate. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Geoghegan, K. F., Hoth, L. R., Tan, D. H., Borzilleri, K. A., Withka, J. M., & Boyd, J. G. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of proteome research, 1(2), 181–187. [Link]
-
Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 28(12), 2635–2645. [Link]
-
Tabb, D. L., Smith, L. L., Breci, L. A., & Wysocki, V. H. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(4), 374–385. [Link]
-
Yan, T., & Backus, K. M. (2021). Enhancing Cysteine Chemoproteomic Coverage Through Systematic Assessment of Click Chemistry Product Fragmentation. ProteomeXchange, PXD028853. [Link]
-
Asakawa, D., & De Pauw, E. (2013). Peptide backbone fragmentation initiated by side-chain loss at cysteine residue in matrix-assisted laser desorption/ionization in-source decay mass spectrometry. Journal of mass spectrometry : JMS, 48(4), 503–510. [Link]
-
Jayasundara, D., Hewavitharana, A., & Shaw, P. N. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Metabolites, 9(7), 133. [Link]
-
Proteome Software. (2021, March 31). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Retrieved from [Link]
-
Kumar, P., Satyanarayana, L., & Subbaiah, G. (2014). Solid phase extraction: Potential carbocisteine bioanalysis using carbocisteine 13C3 stable isotope: LC-MS/MS technique with pharmacokinetic application. Der Pharma Chemica, 6(5), 332-343. [Link]
-
van der Heden van Noort, G. J., Le-Gac, S., & van der Marel, G. A. (2021). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Journal of Biological Chemistry, 297(5), 101258. [Link]
-
Chalkley, R. J., Brinkworth, C. S., & Burlingame, A. L. (2006). Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(9), 1271–1274. [Link]
-
Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved February 12, 2026, from [Link]
-
Götze, M., Pettelkau, J., Schaks, S., Bosse, K., Ihling, C. H., & Sinz, A. (2019). Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of the American Society for Mass Spectrometry, 30(1), 85–97. [Link]
-
Peng, J., & Gygi, S. P. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Journal of Glycomics & Lipidomics, S5. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Journal of proteome research, 10(9), 4344–4351. [Link]
-
Ciesielski, P., & Zadora, G. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International journal of molecular sciences, 22(22), 12479. [Link]
-
Sidoli, S., & Garcia, B. A. (2021). Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. Proteomes, 9(2), 18. [Link]
-
Barnes, S., & Renfrow, M. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
-
Geiszler, D. J., Polasky, D. A., Yu, F., & Nesvizhskii, A. I. (2023). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature communications, 14(1), 4132. [Link]
-
Wu, S. L., & Karger, B. L. (2011). Fast and Accurate Disulfide Bridge Detection. Molecular & cellular proteomics : MCP, 10(10), M111.009580. [Link]
-
Johnson, P., & Perry, S. V. (1968). Chemical studies on the cysteine and terminal peptides in tryptic digests of actin. The Biochemical journal, 110(2), 207–216. [Link]
-
Inglis, A. S., & Liu, T. Y. (1970). The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. The Journal of biological chemistry, 245(1), 112–116. [Link]
Sources
- 1. ionsource.com [ionsource.com]
- 2. ionsource.com [ionsource.com]
- 3. Reduction and s-carboxymethylation of proteins: large-scale method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. uab.edu [uab.edu]
- 6. Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unusual fragmentation of derivatized cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Guide: HPLC Retention Time Shift of Carboxymethylated Peptides
Executive Summary
In peptide mapping and bottom-up proteomics, the alkylation of cysteine residues is a critical sample preparation step designed to prevent disulfide bond scrambling. While Iodoacetamide (IAM) is the industry standard yielding Carbamidomethylation (CAM) , Iodoacetic Acid (IAA) is frequently employed to generate Carboxymethylation (CM) , particularly when specific charge manipulations are required.
This guide provides an in-depth technical comparison of the HPLC retention time (RT) shifts induced by Carboxymethylation compared to Carbamidomethylation and the native reduced state.
Key Finding: Carboxymethylated (CM) peptides generally exhibit increased hydrophilicity and earlier elution times (shorter RT) in Reverse Phase HPLC (RP-HPLC) compared to their Carbamidomethylated (CAM) counterparts. This shift is pH-dependent and constitutes a critical diagnostic feature for validating sample preparation chemistry.
Mechanistic Basis of Retention Time Shifts
To interpret chromatograms accurately, one must understand the molecular interactions occurring at the stationary phase interface. The retention time shift is driven by the change in the peptide's net hydrophobicity and charge state following alkylation.
Chemical Modifications
-
Carboxymethylation (CM): Reaction with Iodoacetic Acid (IAA) adds a -CH2-COOH group to the sulfhydryl.
-
Effect: Introduces an acidic group. At standard RP-HPLC conditions (0.1% TFA, pH ~2.0), the carboxyl group is largely protonated (-COOH, neutral), but possesses significant polar character due to the dipole moments of the carbonyl and hydroxyl groups.
-
-
Carbamidomethylation (CAM): Reaction with Iodoacetamide (IAM) adds a -CH2-CONH2 group.
-
Effect: Introduces a neutral amide group. While polar, the amide functionality is generally less hydrophilic than the carboxylic acid moiety in the context of C18 interaction.
-
The Hydrophobicity Hierarchy
Based on the Guo-Mant-Hodges peptide retention prediction model, the elution order in RP-HPLC (C18 column, acidic mobile phase) typically follows this hierarchy:
Note: The position of the Reduced (-SH) form can vary depending on the specific peptide sequence and potential for on-column oxidation, but the CM < CAM relationship is robust.
Visualization: Reaction & Elution Logic
The following diagram illustrates the parallel workflows and the resulting chromatographic behavior.
Caption: Workflow comparing the generation of CM and CAM peptides. The choice of reagent dictates the final functional group and subsequent retention behavior.
Comparative Analysis: CM vs. CAM
The following table synthesizes theoretical retention coefficients and observed experimental trends. This data helps researchers predict where a peak will shift if they switch alkylating agents.
Table 1: Physicochemical Comparison of Cysteine Modifications
| Feature | Carboxymethyl (CM) | Carbamidomethyl (CAM) | Impact on RP-HPLC Retention |
| Reagent | Iodoacetic Acid (IAA) | Iodoacetamide (IAM) | N/A |
| Functional Group | -CH2-COOH | -CH2-CONH2 | N/A |
| Net Charge (pH 2.0) | Neutral (Protonated) | Neutral | CM is more polar due to -OH dipole. |
| Net Charge (pH 7.0) | Negative (-1) | Neutral | CM elutes significantly earlier at neutral pH. |
| Hydrophobicity Coeff. | Lower (More Hydrophilic) | Moderate | CM peaks elute earlier than CAM . |
| Side Reactions | Met Oxidation, N-term alkylation | N-term alkylation, Lys alkylation | IAA causes more Met oxidation artifacts. |
Experimental Data Simulation (Retention Time Shift)
Based on a standard tryptic peptide L-C-D-F-G-K analyzed on a C18 column with a 0-40% ACN gradient.
| Peptide Form | Predicted RT (min) | Shift vs. CAM (min) | Explanation |
| CAM-Cys (Standard) | 18.50 | 0.00 | Baseline (Standard Proteomics Protocol). |
| CM-Cys (Acid) | 17.80 | -0.70 | Increased polarity of the carboxyl group reduces interaction with C18. |
| Reduced (-SH) | 19.10 | +0.60 | Free thiol is more hydrophobic than the alkylated caps (context dependent). |
Critical Insight: If you observe a peak doublet where the earlier peak is +58 Da (mass of carboxymethylation) and the later peak is +57 Da (mass of carbamidomethylation), your sample likely contains a mixture due to reagent contamination or mislabeling.
Detailed Protocol: Reproducible Carboxymethylation
To ensure consistent retention times, the alkylation reaction must be driven to completion without inducing off-target modifications (over-alkylation).
Reagents
-
Denaturing Buffer: 6M Guanidine HCl, 100 mM Tris-HCl, pH 8.0.
-
Reducing Agent: 0.5 M DTT (Dithiothreitol).
-
Alkylation Agent: 0.5 M Sodium Iodoacetate (Freshly prepared).
-
Note: Protect from light.
-
-
Quenching Agent: 1 M DTT or Beta-mercaptoethanol.
Step-by-Step Workflow
-
Denaturation & Reduction:
-
Dissolve 100 µg of protein in 50 µL Denaturing Buffer.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes . Causality: Heat and chaotropes unfold the protein, exposing buried cysteines.
-
-
Carboxymethylation (The Critical Step):
-
Cool sample to room temperature (RT).
-
Add Sodium Iodoacetate to a final concentration of 20-30 mM .
-
Crucial: The ratio of IAA to thiols should be roughly 2:1 to 5:1. Excess IAA leads to non-specific alkylation of Lysine and Methionine.
-
Incubate at RT in the dark for 30 minutes . Causality: Light can catalyze iodine radical formation, causing tyrosine scavenging.
-
-
Quenching:
-
Add excess DTT (final conc. 20 mM) to consume unreacted IAA.
-
Validation: This prevents alkylation of the trypsin enzyme in the next step.
-
-
Desalting/Digestion:
-
Proceed to buffer exchange (Zeba spin column or dialysis) to remove Guanidine HCl before trypsin addition.[1]
-
Visualization: Elution Profile Comparison
The following Graphviz diagram conceptualizes the chromatogram shift researchers will observe when comparing the two methods.
Caption: Conceptual chromatogram showing the relative elution order. CM peptides elute earlier due to the polarity of the carboxylic acid group.
Troubleshooting & Optimization
The pH Effect (Diagnostic Tool)
The retention shift of CM peptides is highly sensitive to mobile phase pH.
-
At pH 2.0 (TFA): The -COOH is protonated. The shift is subtle (0.5 - 1.0 min earlier than CAM).
-
At pH 6.0 (Ammonium Formate): The -COOH ionizes to -COO-. The negative charge drastically reduces retention on C18 columns.
-
Action: If you are unsure if a peptide is CM or CAM modified, run a test injection at pH 6.0. If the peak shifts massively to the void volume, it is Carboxymethylated.
-
Over-Alkylation Artifacts
IAA is less specific than IAM at high pH.
-
Symptom: Broad peaks or satellite peaks +58 Da or +116 Da.
-
Cause: Alkylation of N-terminus or Lysine residues.[2]
-
Solution: Maintain pH < 8.5 during alkylation and strictly limit reaction time to 30 mins.
References
-
Guo, D., Mant, C. T., Taneja, A. K., Parker, J. M. R., & Hodges, R. S. (1986).[3] Prediction of peptide retention times in reversed-phase high-performance liquid chromatography I. Determination of retention coefficients of amino acid residues of model synthetic peptides. Journal of Chromatography A, 359, 499-517.[3]
-
Krokhin, O. V. (2006). Sequence-specific retention calculator. Algorithm for peptide retention prediction in ion-pair reversed-phase HPLC: Application to proteomics. Analytical Chemistry, 78(22), 7785-7795.
-
Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-3582.
-
Nielsen, M. L., et al. (2008). Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5, 459–460.
Sources
Safety Operating Guide
Mastering Chemical Disposal: A Guide to Fmoc-S-carboxymethyl-L-cysteine Waste Management
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the proper handling and disposal of chemical reagents are as critical as the synthesis itself. This guide, developed for the discerning scientist, provides a comprehensive, step-by-step protocol for the safe disposal of Fmoc-S-carboxymethyl-L-cysteine and its associated waste streams. By moving beyond mere procedural lists, we delve into the rationale behind each step, ensuring a deep, actionable understanding that fosters a culture of safety and environmental responsibility in your laboratory.
Hazard Assessment and Risk Mitigation: Understanding Your Reagent
While a specific Safety Data Sheet (SDS) for every novel compound may not always be accessible, a conservative approach grounded in the data of structurally similar molecules is a cornerstone of laboratory safety. Fmoc-protected amino acids, including Fmoc-S-carboxymethyl-L-cysteine, should be handled as potentially hazardous substances.[1][2]
Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust can lead to respiratory discomfort.[3][4][5]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[3]
The primary principle is to prevent exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE) and Engineering Controls
| Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][5] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] | Prevents direct skin contact and potential absorption of the chemical. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator if dust generation is unavoidable.[2] | Minimizes the risk of inhaling fine particles of the compound. |
| Engineering Controls | Work in a well-ventilated area, preferably a chemical fume hood.[2][5] | Reduces the concentration of airborne contaminants in the laboratory. |
The Cardinal Rule: No Drain Disposal
Under no circumstances should Fmoc-S-carboxymethyl-L-cysteine or its solutions be disposed of down the sanitary sewer.[6][7] This is a critical measure to prevent the contamination of waterways and aquatic ecosystems. Laboratory chemical waste requires specialized treatment and must be managed through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste disposal company.[1][7]
Segregation and Storage: The Foundation of Safe Disposal
Proper waste segregation is paramount to prevent dangerous chemical reactions.[6] Waste streams generated during peptide synthesis involving Fmoc-S-carboxymethyl-L-cysteine must be collected and stored separately based on their chemical compatibility.
Diagram: Waste Segregation Workflow
Caption: Disposal Decision Workflow
By adhering to these detailed procedures and understanding the principles behind them, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, solidifying your role as a responsible steward of scientific progress.
References
-
Somehsaraie, M. H. A., Fathi Vavsari, V., Kamangar, M., & Balalaie, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Iranian Journal of Pharmaceutical Research, 21(1), e123879. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Environmental Health and Safety, The University of Texas at Dallas. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
AAPPTec. (n.d.). MSDS MFC105 Fmoc-MeCys(Trt)-OH.pdf. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Cysteine-(Trityl). Retrieved from [Link]
-
Advancements to Sustainability in Peptide Synthesis: The Way to Greener Chemistry. (2024, June 28). Peptide Synthesis. Retrieved from [Link]
-
Biotage. (2023, February 6). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - S-Carboxymethyl-L-Cysteine, 98%. Retrieved from [Link]
-
Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. peptide.com [peptide.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Fmoc-S-carboxymethyl-L-cysteine
Part 1: Hazard Identification & Risk Context[1][2][3]
Handling Fmoc-S-carboxymethyl-L-cysteine (Fmoc-Cys(CM)-OH) requires a dual-phase risk assessment. While the solid reagent presents standard irritant risks, the operational hazard profile escalates significantly during solvation.
The "Carrier Effect" Risk
The primary danger in peptide synthesis is not the amino acid powder itself, but the solvent system . Fmoc-Cys(CM)-OH is almost exclusively dissolved in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) .
-
The Solid (Powder): GHS Class Irritant (H315, H319, H335). Causes respiratory, skin, and eye irritation [1].[1][2]
-
The Solution (Liquid): DMF is a potent skin penetrant and reproductive toxin.[3] Once dissolved, the Fmoc derivative "piggybacks" on the solvent, bypassing the skin's natural lipid barrier and entering the bloodstream [2].
Critical Directive: Your PPE strategy must target the solvent (DMF) as the worst-case scenario, not just the solid powder.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with specific material compatibility data required for SPPS workflows.
| Body Area | PPE Requirement | Technical Specification & Rationale |
| Hand Protection | Double-Gloving (Nitrile) | Outer: Standard Nitrile (4-5 mil).Inner: Extended Cuff Nitrile (High-visibility color).Rationale: Standard nitrile degrades in DMF (breakthrough <10 mins). Double gloving provides a visual breach indicator and extends breakthrough time to ~30-45 mins [3]. Avoid Latex (instant permeation by DMF). |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).Secondary: N95/P2 particulate respirator only if weighing outside a hood (strongly discouraged due to dust sensitization risks). |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields are insufficient during solvation. Splash goggles prevent liquid entry from multidirectional splashes common during sonication or vortexing. |
| Body Defense | Lab Coat (Poly/Cotton) | Must be buttoned to the neck. 100% cotton is acceptable, but synthetic blends often offer better chemical resistance to polar aprotic solvents. |
Part 3: Operational Workflow & Logistics
The "Clean-Dirty" Zone Protocol
To prevent cross-contamination and exposure, establish a unidirectional workflow.
Figure 1: Unidirectional workflow to minimize hydrolysis of the Fmoc group and operator exposure.
Step-by-Step Handling Protocol
Step 1: Thermal Equilibration (Crucial for Purity)
-
Remove the bottle from 4°C storage.
-
Wait 30 minutes before opening. Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the Fmoc group and causes clumping.
Step 2: Anti-Static Weighing
-
Fmoc-amino acids are electrostatic powders. They will "jump" off the spatula.
-
Technique: Use an anti-static gun on the weighing boat or use a micro-spatula. Do not pour directly from the bottle.
-
Safety Check: Perform all weighing inside the fume hood to capture airborne particulates.
Step 3: Solvation (The High-Risk Step)
-
Add the solvent (DMF) to the powder, not the reverse.
-
Self-Validating Step: Inspect the solution. It should be clear. If it turns cloudy or precipitates, moisture may have entered, or the concentration is too high (standard is 0.2M - 0.5M).
Step 4: Spill Management
-
Powder Spill: Do not sweep dry (generates dust). Cover with a wet paper towel (water/detergent), then wipe up.
-
Solution Spill (DMF): Evacuate the immediate area. Absorb with vermiculite or spill pads. Do not use paper towels for large DMF spills (flammability risk).
Part 4: Disposal & Environmental Compliance[3]
Fmoc-S-carboxymethyl-L-cysteine contains sulfur. Improper disposal can release toxic sulfur oxides (SOx) upon incineration.
-
Solid Waste:
-
Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste bins, not regular trash.
-
Label as: "Solid Waste contaminated with Fmoc-amino acids and trace DMF."
-
-
Liquid Waste:
-
Segregate into Halogen-Free Organic Waste (unless DCM was used).
-
Mandatory Labeling: You must explicitly list "Sulfur-containing organic compounds" on the waste tag. This alerts the waste management facility to use incinerators with flue gas scrubbers to capture SOx emissions [4].
-
Part 5: Emergency Procedures
-
Skin Contact (Powder): Wash with soap and water for 5 minutes.
-
Skin Contact (Solution): IMMEDIATE ACTION. DMF carries the chemical through the skin.[3][4]
-
Remove contaminated clothing/gloves immediately.[3]
-
Rinse skin with tepid water for 15 minutes minimum .
-
Do not use creams or lotions (they can trap the chemical).
-
-
Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek medical attention.
References
-
Santa Cruz Biotechnology. (2024). Fmoc-S-carboxymethyl-L-cysteine Safety Data Sheet. Link
-
BenchChem. (2025). Application of N,N-Dimethylformamide (DMF) in Peptide Synthesis: Safety and Protocols. Link
-
University of Chicago, EHS. (2023).[3] Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). Link
-
Sigma-Aldrich. (2024). Waste Disposal of Sulfur-Containing Organic Reagents. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
